| Pathway / Role | Organism / Context | Key Enzymes / Processes | Fate of this compound |
|---|---|---|---|
| Beta-Alanine Metabolism [1] | Mammals (including humans) | Beta-alanine-pyruvate transaminase, Malonate-semialdehyde dehydrogenase (EC 1.2.1.15) | Oxidized to malonate, then to malonyl-CoA for fatty acid synthesis |
| Alternative Propionate Metabolism [1] | Tissues with high fatty acid oxidation (e.g., liver) | Methylmalonate-semialdehyde dehydrogenase (EC 1.2.1.27) | From 2-methyl-3-oxopropanoate oxidation to propanoyl-CoA, linking to TCA cycle |
| CO₂ Fixation (3-HP/4-HB Cycle) [1] | Autotrophic Archaea (Metallosphaera sedula, Nitrosopumilus maritimus) | Malonyl-CoA reductase, Malonic semialdehyde reductase | Reduced to 3-hydroxypropionate; key intermediate in converting malonyl-CoA to propionyl-CoA |
| Degradation of Other Compounds [2] [3] | Bacteria (Pseudomonas fluorescens, Escherichia coli) | Hydration of propiolic acid; Uracil degradation | Formed as an intermediate and converted to acetyl-CoA via decarboxylation |
| Atmospheric Presence [2] [3] | Environmental (aerosols) | - | Detected in marine, Arctic, and urban aerosols (e.g., Arctic, North Pacific, India, Tokyo) |
Beta-Alanine Metabolism is a well-characterized pathway in mammals. This compound is produced from beta-alanine and is subsequently oxidized, connecting this non-proteinogenic amino acid to central carbon metabolism and lipid biosynthesis [1]. Defects in the mitochondrial enzyme malonyl-CoA decarboxylase can cause this compound to accumulate, leading to metabolic disturbances [1].
In the 3-Hydroxypropionate/4-Hydrobutyrate (3-HP/4-HB) Cycle, used by some Archaea for carbon fixation, this compound is a crucial intermediate. The cycle efficiently incorporates inorganic carbon into organic molecules [1].
The diagram below illustrates the central role of this compound across these different metabolic pathways.
Key metabolic pathways and enzymes for this compound.
Enzyme Kinetics are crucial for understanding metabolic control. The table below shows the kinetic parameters of malonic semialdehyde reductase from two different archaea.
| Organism | Enzyme | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | Optimal Temp. | Optimal pH |
|---|---|---|---|---|---|
| Nitrosopumilus maritimus [1] | Malonic semialdehyde reductase | 0.11 | 86.9 | Not Specified | Not Specified |
| Metallosphaera sedula [1] | Malonic semialdehyde reductase | 0.07 | 200 (at 65°C) | 75°C | 6.7 |
Synthesis and Handling in a lab setting requires specific approaches. This compound is highly reactive and often generated in situ for reactions [2] [3]. One common method involves reacting malic acid with concentrated sulfuric acid, which also produces formic acid, water, and carbon monoxide [2] [3]. A more stable precursor is ethyl 3-oxopropionate diethyl acetal, which can be hydrolyzed with dilute sulfuric acid and neutralized to yield the acid [2] [3].
In analytical chemistry and drug development, this compound is used as a reference standard for compounds like Epinephrine to ensure analytical method validation and quality control during drug synthesis [4].
The diverse functions of this compound make it relevant for several research applications:
When working with this compound, note that it can inhibit biochemical assays, including the polymerase chain reaction (PCR) and the activity of certain enzymes like malonate-semialdehyde dehydrogenase [1].
3-Oxopropanoic acid is a metabolic intermediate present in various organisms. The table below summarizes its known natural occurrences:
| Source | Context / Function | References |
|---|---|---|
| Bacteria (e.g., Pseudomonas fluorescens) | Metabolic intermediate during growth on propiolic acid as a carbon source. | [1] |
| Bacteria (e.g., Escherichia coli) | Metabolic intermediate in the degradation pathway of uracil. | [1] |
| General Metabolism | Formed by the reversible oxidation of 3-hydroxypropionyl-CoA. | [1] |
| Atmospheric Aerosols | Component found in aerosols across various global locations (Arctic, North Pacific, India, Tokyo). | [1] |
This compound is primarily encountered as an intermediate in several engineered pathways for microbial production of 3-Hydroxypropionic Acid (3-HP), a major platform chemical [2]. The following diagram illustrates the main metabolic routes:
Key biosynthetic pathways for 3-HP featuring this compound (MSA) as an intermediate. Abbreviations are defined in the table below.
The key enzymes involved in these pathways, particularly in the steps that produce or consume this compound, are summarized here:
| Pathway | Key Enzymes | Function / Role | | :--- | :--- | :--- | | Malonyl-CoA Pathway | Malonyl-CoA Reductase (MCR), specifically the MCR-C domain | Catalyzes the reduction of Malonyl-CoA to this compound (MSA). | [2] | | β-Alanine Pathway | β-Alanine Pyruvate Transaminase (BAPAT) or γ-Aminobutyric Acid Transaminase (GABT) | Catalyzes the conversion of β-Alanine to this compound (MSA). | [2] | | β-Alanine Pathway | 3-Hydroxypropanoic Acid Dehydrogenase (HPDH) | Catalyzes the reduction of This compound (MSA) to 3-HP. | [2] |
Producing 3-HP (and thus its precursor, this compound) efficiently in microbial cell factories is an active research area. Current strategies focus on:
| Location | Context of Detection | Key Findings/Remarks |
|---|---|---|
| Global Marine Aerosols [1] | Ship-based circumnavigation | Identified as a component of organic aerosols. |
| Arctic [1] | Aerosol analysis | Detected alongside other organic acids. |
| North Pacific [1] | Aerosol analysis | Detected alongside other organic acids. |
| India [1] | Aerosol analysis | Detected alongside other organic acids. |
| Tokyo, Japan [1] | Urban atmosphere | Found in aerosols, indicating presence in both remote and populated areas. |
The methodology for identifying this compound and related compounds in aerosols is well-established in atmospheric chemistry research [2]. The workflow involves sample collection, extraction, derivatization, and analysis.
Experimental workflow for aerosol analysis, from sample collection to data acquisition.
The specific steps are as follows:
In the atmosphere, this compound is part of a complex web of chemical reactions. It can be formed through the photo-oxidation of other organic compounds and can also be removed through various processes.
Simplified atmospheric pathway of this compound, from emission to deposition.
Understanding the kinetic properties of enzymes that produce or consume MSA is essential for metabolic engineering. The table below summarizes key parameters for two critical enzymes.
| Enzyme | Organism | Substrate | KM (mM) | kcat (s-1) | kcat/KM (s-1M-1) | Citation |
|---|---|---|---|---|---|---|
| MCR (C-terminal domain) | Chloroflexus aurantiacus | Malonyl-CoA | 0.022 ± 0.003 | 0.20 ± 0.01 | ~9,090 | [1] |
| NADPH | 0.047 ± 0.006 | 0.20 ± 0.01 | ~4,255 | [1] | ||
| KdcAM8 (Mutant) | Lactococcus lactis | Oxaloacetate | 1.15 | Not Specified | Not Specified | [2] |
Here are detailed methodologies for studying the enzymes involved in MSA metabolism, based on recent literature.
The following diagram illustrates the central role of Malonic Semialdehyde (MSA) in connecting various metabolic pathways, both natural and engineered.
MSA sits at a metabolic crossroads, connecting pathways for bioproduction and CO₂ fixation.
Introduction 3-Oxopropanoic acid (malonic semialdehyde) is a valuable biochemical intermediate with both aldehyde and carboxylic acid functional groups [1]. It serves as a precursor in the synthesis of various compounds, such as coumarin and uracil [1]. These Application Notes detail a method for its synthesis from malic acid, adapted from a procedure used in the synthesis of silver nanoparticles [2].
Reaction Summary The synthesis involves the acid-catalyzed dehydration of malic acid using concentrated sulfuric acid [2]. During this reaction, malic acid is oxidized to this compound, while formic acid, water, and carbon monoxide are released as byproducts [1] [2]. The general reaction is [2]: [ \text{Malic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{HCOOH} + \text{H}_2\text{O} + \text{CO} ]
Experimental Workflow The diagram below illustrates the single-step synthesis and the downstream reaction to form uracil.
Materials and Reagents
| Item | Specification/Note |
|---|---|
| Malic Acid | Reagent grade. |
| Sulfuric Acid (H(_2)SO(_4)) | Concentrated (95-98%). Handle with extreme care. |
| Equipment | Round-bottom flask, reflux condenser, heating mantle, ice bath, fume hood. |
Quantitative Data The table below summarizes key parameters and properties for the reaction and the resulting product [1] [2].
| Parameter / Property | Value / Description |
|---|---|
| Reaction Type | Acid-catalyzed dehydration/oxidation |
| Catalyst | Concentrated H(_2)SO(_4) |
| Key Byproducts | Formic acid, Carbon monoxide, Water |
| Molecular Formula | C(_3)H(_4)O(_3) |
| Molecular Weight | 88.06 g/mol |
| Boiling Point | 237.3 °C |
| Density | 1.258 g/cm³ |
Detailed Procedure
Downstream Application: Synthesis of Uracil The synthesized this compound can be used to prepare uracil [1].
Characterization
Discussion and Best Practices
Conclusion The dehydration of malic acid provides a direct route to this compound. However, the lack of detailed parameters for reaction control and product isolation in the available literature means that optimization and careful safety planning are required for successful implementation.
Ethyl 3,3-diethoxypropanoate (commonly referred to as ethyl 3-oxopropionate diethyl acetal) represents a crucial protected form of the highly reactive 3-oxopropanoic acid derivative that plays an indispensable role in modern synthetic organic chemistry. This compound serves as a stable synthetic equivalent for the unstable 3-formylpropanoate, which is notoriously difficult to handle and store due to its reactive aldehyde functionality [1]. The strategic incorporation of the acetal protecting group confers exceptional storage stability to the molecule, allowing it to be maintained at room temperature for several months without significant decomposition, making it highly valuable for complex multi-step synthetic sequences [2].
The significance of this compound extends across multiple domains of chemical synthesis, particularly in the pharmaceutical industry and heterocyclic chemistry, where it serves as a versatile building block for the construction of numerous biologically active molecules. Its molecular structure contains two distinct reactive sites – the ester functionality and the protected aldehyde (acetal) – that can be selectively manipulated under appropriate conditions to access a diverse array of synthetic intermediates [2]. This dual functionality enables synthetic chemists to employ this compound in the synthesis of various important chemical classes, including coumarins, isoxazoles, pyrimidines, porphyrins, and thiadiazines, which are prevalent structural motifs in many pharmaceutical agents and functional materials [2].
Table 1: Reagents and Quantities for Step 1
| Reagent | Quantity | Molar Ratio | Molecular Weight | Role |
|---|---|---|---|---|
| Trichloroacetyl chloride | 173 g | 1.0 eq | 0.96 mol | Electrophilic acylating agent |
| Ethyl vinyl ether | 181 mL | 2.0 eq | 1.90 mol | Nucleophilic enol ether |
| Diethylaniline (stabilizer) | 0.1% | - | - | Polymerization inhibitor |
In a meticulously dried 500-mL two-necked round-bottom flask equipped with a pressure-equalizing addition funnel and nitrogen inlet, place trichloroacetyl chloride (173 g, 0.96 mol). Under a positive pressure of nitrogen, cool the flask to 0°C using an ice bath. Add ethyl vinyl ether (181 mL, 1.90 mol) dropwise over 1 hour with continuous magnetic stirring. Critical note: The ethyl vinyl ether must contain 0.1% diethylaniline as a stabilizer to prevent polymerization during the reaction [2]. After complete addition, continue stirring for 12 hours, allowing the reaction mixture to gradually warm to room temperature. Monitor the reaction for exothermic behavior after ice bath removal.
Upon completion, replace the addition funnel with a short Vigreux column and carefully remove excess ethyl vinyl ether under reduced pressure (20 mm Hg) at 20°C. Subsequently, increase the bath temperature to approximately 140°C under continued reduced pressure (20 mm Hg) to facilitate hydrogen chloride elimination. This process typically requires 1-2 hours and is accompanied by the development of a deep black coloration. Purify the crude product by distillation under reduced pressure to afford the desired 1,1,1-trichloro-4-ethoxy-3-buten-2-one as a bright-yellow oil (193 g, 92% yield) with a boiling point of 116-118°C/13 mm Hg and refractive index n~D~²⁴ 1.5129 [2].
Table 2: Reaction Conditions and Characterization Data for Final Product
| Parameter | Specification |
|---|---|
| Yield | 87% (153 g from 200 g of intermediate) |
| Boiling Point | 92-95°C at 15 mm Hg |
| Refractive Index (n~D~²⁴) | 1.4117 |
| IR (neat, cm⁻¹) | 2990, 2940 (C-H), 1740 (C=O), 1115, 1060 (C-O) |
| ^1^H NMR (60 MHz, CDCl₃) | δ 1.18 (t, 6H, J=7, OCH₂CH₃), 1.25 (t, 3H, J=7, CO₂CH₂CH₃), 2.62 (d, 2H, J=6, 2-H), 3.30-3.80 (2 AB systems, 4H, 2 OCH₂CH₃), 4.13 (q, 2H, J=7, CO₂CH₂CH₃), 4.93 (t, 1H, J=6, 3-H) |
In a 500-mL two-necked round-bottom flask equipped with a reflux condenser, drying tube, and addition funnel, combine dry ethanol (200 mL, 3.4 mol) and anhydrous potassium carbonate (12 g, 87 mmol). Cool this mixture using an ice-water bath. Charge the addition funnel with the intermediate 1,1,1-trichloro-4-ethoxy-3-buten-2-one (200 g, 0.92 mol) and add it to the reaction mixture with continuous stirring over 30 minutes. After complete addition, continue stirring at room temperature for 10 hours. Upon reaction completion, add petroleum ether or pentane (300 mL) to facilitate product isolation, then remove the potassium carbonate by filtration. Concentrate the filtrate under reduced pressure and purify the residual liquid by distillation through a short Vigreux column to obtain the final product, ethyl 3,3-diethoxypropanoate (153 g, 87%) [2].
The synthetic pathway for ethyl 3,3-diethoxypropanoate involves a two-step sequence beginning with the acylation of ethyl vinyl ether by trichloroacetyl chloride, followed by a haloform-type reaction to install the ester functionality [2]. In the initial step, trichloroacetyl chloride acts as a powerful electrophilic acylating agent that attacks the electron-rich double bond of ethyl vinyl ether, resulting in the formation of a β-chloro adduct that subsequently undergoes elimination to yield the enone intermediate. This intermediate then undergoes thermal elimination of hydrogen chloride to generate a reactive acyl ketene species, which is subsequently trapped by ethanol in the presence of potassium carbonate as a base catalyst.
The second step proceeds through a classic haloform reaction mechanism, wherein the trichloromethyl group of the intermediate undergoes nucleophilic attack by ethanol, leading to the sequential displacement of chloride ions and eventual collapse of the intermediate to form the ethyl ester functionality while producing chloroform as a byproduct. The potassium carbonate serves to scavenge acidic byproducts and maintain the reaction medium under basic conditions, which is crucial for facilitating the haloform reaction. This synthetic approach is notably superior to alternative methods that often produce mixtures of acetals and acrylates, provide only moderate yields, or require specialized starting materials such as ketene or ethyl propiolate [2].
The exceptional versatility of ethyl 3,3-diethoxypropanoate as a synthetic building block has led to its widespread application across numerous domains of chemical synthesis:
Heterocyclic Compound Synthesis: This acetal serves as a key precursor for the construction of various nitrogen-containing heterocycles that form the core structures of numerous pharmaceutical agents. It has been employed in efficient syntheses of pyrimidine derivatives, including uracil and isocytosine, which are fundamental building blocks in nucleic acid chemistry [1] [2]. The compound's ability to undergo condensation with urea and guanidine derivatives makes it particularly valuable for accessing these biologically important heterocyclic scaffolds.
Natural Product Synthesis: The compound has been utilized as a strategic intermediate in the total synthesis of complex natural products, including iridoids, ipecacuanha alkaloids, and Lycopodium alkaloids, which exhibit diverse biological activities [2]. Its chemical flexibility allows it to be incorporated into various segments of these complex molecular architectures, serving as a linchpin for building key structural elements.
Medicinal Chemistry Applications: Derivatives of ethyl 3,3-diethoxypropanoate have been incorporated into various pharmacologically active compounds, including 1,4-dihydropyridines (calcium channel modulators), NADH analogs (redox cofactors), and various herbicides and antihypertensive agents [2]. The compound's versatility enables medicinal chemists to rapidly generate structural diversity around these privileged scaffolds.
Functional Materials Development: Beyond pharmaceutical applications, this building block has found utility in the preparation of porphyrin derivatives for materials science applications, photographic sensitizers, and cephalosporin antibiotics [2]. The compound's dual functionality allows for its incorporation into various polymeric and advanced material systems.
Table 3: Key Derivatives and Their Applications
| Derivative | Synthetic Method | Application Area |
|---|---|---|
| 3-Hydroxypropanal | Acidic hydrolysis followed by reduction | Synthesis of pentaerythritol and related alcohols |
| 3-Ethoxyacrylate | Elimination of ethanol under acidic conditions | Michael acceptor in conjugate addition reactions |
| Ethyl 2-formyl-3-oxopropanoate | Formylation under basic conditions | Intermediate for iridoids and ipecacuanha alkaloids |
| Coumarin derivatives | Reaction with phenols | Fluorescent materials and pharmaceutical intermediates |
| Isoxazole and pyrimidine rings | Condensation with hydroxylamine and urea analogs | Agrochemicals and pharmaceutical building blocks |
While the search results do not provide specific safety data for ethyl 3,3-diethoxypropanoate, several important handling precautions can be inferred from the synthetic protocol and similar chemical compounds:
General Handling Precautions: The synthesis involves the use of trichloroacetyl chloride, which is a potent lachrymator and corrosive agent that must be handled in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. The reagent should be freshly distilled prior to use to ensure optimal reactivity and minimize side reactions [2].
Reaction Safety Considerations: The initial acylation step exhibits exothermic behavior upon warming, necessitating careful temperature control during the reaction. Additionally, the elimination of hydrogen chloride gas during the first step requires efficient trapping or scrubbing to prevent corrosion of equipment and exposure to corrosive vapors [2].
Storage Stability: Ethyl 3,3-diethoxypropanoate demonstrates excellent storage stability and can be maintained at room temperature for several months without significant decomposition when protected from moisture [2]. However, as with most acetals, it may be susceptible to hydrolysis under strongly acidic conditions or prolonged exposure to moisture.
Byproduct Management: The haloform reaction produces chloroform as a byproduct, which requires appropriate handling and disposal in accordance with local regulations for halogenated waste. Proper ventilation and engineering controls should be implemented to minimize exposure to volatile organic compounds during the distillation and workup procedures.
Ethyl 3,3-diethoxypropanoate represents a highly valuable synthetic building block that combines straightforward preparation with exceptional versatility in application. The optimized two-step synthesis protocol detailed in these Application Notes provides researchers with a reliable and scalable method to access this important compound in high yield and purity. The strategic incorporation of the diethoxy acetal functionality confers superior stability compared to the parent aldehyde, while maintaining the chemical versatility necessary for diverse synthetic applications.
This compound's demonstrated utility in the synthesis of various heterocyclic systems, complex natural products, and pharmaceutical intermediates underscores its importance in modern organic synthesis. The comprehensive experimental protocols, mechanistic insights, and application guidelines provided herein are designed to enable researchers in pharmaceutical development and synthetic chemistry to effectively employ this versatile building block in their investigative and development workflows.
Uracil (1, Figure 1), a fundamental pyrimidine nucleobase (C₄H₄N₂O₂, MW 112.087), serves as one of the four primary building blocks of ribonucleic acid (RNA) where it base-pairs with adenine. This naturally occurring heterocycle plays indispensable roles in cellular metabolism, particularly in carbohydrate metabolism where uridine triphosphate (UTP) acts as a coenzyme in the biosynthesis of sucrose, lactose, and glycogen. Beyond its biological significance, uracil serves as a key intermediate in pharmaceutical synthesis, particularly for antineoplastic agents like 5-fluorouracil, antiviral drugs, and various pyrimidine-based herbicides. The synthesis of uracil from 3-oxopropanoic acid and urea represents a classical approach that remains relevant for both laboratory-scale preparation and studies of prebiotic chemistry. These application notes provide detailed, practical protocols for researchers seeking to implement this synthetic route, complete with optimized reaction conditions, characterization data, and safety considerations tailored for scientific professionals in drug development and chemical biology [1] [2].
The traditional synthesis of uracil from this compound (malonic semialdehyde, 2) and urea (3) was first reported by Davidson and Baudisch in 1926 [1]. This method remains historically significant as it demonstrates how simple precursors can yield biologically critical heterocycles under prebiotically plausible conditions. In this reaction, this compound typically exists in equilibrium with its enol form, 3-hydroxyacrylic acid, which undergoes nucleophilic attack by the urea nitrogen atoms, followed by dehydration and cyclization to yield the uracil backbone [1].
The reaction mechanism proceeds through a multi-step pathway:
This synthesis is particularly notable for its convergence with prebiotic chemistry, as similar reactions may have contributed to the abiotic formation of nucleobases on early Earth. Recent computational studies have further validated this pathway, demonstrating its feasibility under various prebiotic conditions [1].
Table 1: Reagents and Materials for Classical Uracil Synthesis
| Component | Specification | Quantity | Role |
|---|---|---|---|
| This compound | Freshly prepared in situ | 10 mmol | Carbonyl component |
| Urea | ACS reagent grade, dried | 12 mmol | Nitrogen source |
| Sulfuric acid | Concentrated (95-98%) | 15 mL | Dehydrating agent |
| Malic acid | Precursor for this compound | 10 mmol | Alternative starting material |
| Distilled water | HPLC grade | 50 mL | Washing/purification |
The Davidson-Baudisch method requires careful control of reaction conditions to maximize yield and purity. The synthesis typically employs concentrated sulfuric acid as both catalyst and dehydrating agent, facilitating the cyclization and dehydration steps. The highly reactive nature of this compound often necessitates its in situ generation from more stable precursors such as malic acid, which decomposes to form this compound when treated with concentrated sulfuric acid [1].
Key parameters for optimization include:
While this classical method demonstrates the fundamental synthetic pathway, it presents practical challenges including moderate yields (typically 30-50%), the need for corrosive concentrated acid, and the instability of this compound, which often necessitates its generation immediately before use [1].
While the classical Davidson-Baudisch method established the fundamental synthetic route from this compound and urea, modern industrial practice has largely shifted toward more efficient and scalable processes. These contemporary approaches offer significant advantages in terms of yield optimization, reduced corrosivity, and operational simplicity, making them more suitable for large-scale pharmaceutical production.
Table 2: Comparison of Uracil Synthesis Methods
| Method | Key Starting Materials | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical (Davidson-Baudisch) | This compound, Urea | Conc. H₂SO₄, 80-100°C, 2-4h | 30-50% | Prebiotic relevance, simple precursors | Corrosive conditions, moderate yield |
| One-pot industrial | Ethyl formate, Ethyl acetate, Urea | NaOEt, 65-105°C, 2-5h | ~70% [2] | High yield, mild conditions | Requires anhydrous conditions |
| Prebiotic interstellar | Urea, HC₃O⁺ | Interstellar ice analogs, -263°C to 25°C | Not quantified | Barrierless pathway [3] | Specialized conditions |
| Photocatalytic | β-Alanine, Urea | UV light, copper/iron catalysts | Moderate | Green approach | Requires specialized equipment |
The most significant industrial advancement is the one-pot synthesis from ethyl formate and ethyl acetate, which generates a key intermediate that subsequently undergoes condensation with urea. This approach offers substantially improved yields (approximately 70% reported in literature) and employs milder basic conditions rather than corrosive sulfuric acid, making it more suitable for industrial-scale production [4] [2]. The reaction proceeds through the formation of a sodium alkoxide intermediate, which then reacts with urea under reflux conditions to yield uracil after acidification [4].
Recent research has revealed fascinating alternative pathways for uracil formation under conditions mimicking those found in the interstellar medium (ISM). Computational and experimental studies demonstrate that uracil can form through barrierless pathways from urea and HC₃O⁺ ions on icy grain surfaces in space [3] [5]. This prebiotic route proceeds through formation of protonated uracil (UH⁺), which subsequently neutralizes to yield uracil on icy grain surfaces—but notably not in the gas phase of the ISM [3].
The astrochemical significance of this pathway lies in its potential explanation for the presence of nucleobases in meteorites and its implications for the origin of biological molecules on early Earth. Quantum chemical calculations indicate this reaction occurs much faster than the chemical revolution timescale of typical dense interstellar clouds, suggesting it could be an efficient route for prebiotic uracil production in space environments [3] [5].
In situ generation of this compound:
Condensation with urea:
Workup and isolation:
Purification:
Proper characterization of synthesized uracil is essential for verifying product identity and purity. The following analytical approaches are recommended:
Spectroscopic Analysis:
Purity Assessment:
Figure 2. Experimental workflow for uracil synthesis via Davidson-Baudisch method
Figure 3. Industrial one-pot synthesis workflow from ethyl formate/acetate
The synthesis of uracil from this compound and urea represents a historically significant route with ongoing relevance in prebiotic chemistry studies and specialized pharmaceutical applications. While modern industrial practice favors the higher-yielding, more practical one-pot synthesis from simple esters, the classical Davidson-Baudisch method maintains importance for researchers investigating prebiotic scenarios and fundamental heterocyclic formation mechanisms. The experimental protocols provided herein offer researchers detailed methodologies for implementing this synthetic approach, with comprehensive characterization data to verify product quality. These application notes equip scientific professionals with the necessary information to select appropriate synthetic routes based on their specific research objectives, whether focused on fundamental chemical studies, pharmaceutical development, or origins-of-life research.
Isocytosine (2-aminouracil) represents a pyrimidine derivative and structural isomer of cytosine that has gained significant importance in pharmaceutical chemistry and molecular biology. This heterocyclic compound serves as a fundamental building block in nucleic acid research and drug development, particularly in the creation of unnatural nucleoside analogues with modified base-pairing properties. The unique hydrogen bonding pattern of isocytosine, which differs from canonical cytosine, enables its application in expanded genetic systems and as a component in antisense oligonucleotides.
The synthesis of isocytosine from 3-oxopropanoic acid (malonic semialdehyde) exemplifies a straightforward condensation approach that leverages the reactivity of a β-keto acid with nitrogenous precursors. This method, first reported by Caldwell and Kime in 1940, remains relevant in contemporary medicinal chemistry due to its operational simplicity and excellent reaction yields. The protocol described in this document provides researchers with a reproducible synthetic pathway to access isocytosine and its derivatives, which continue to find applications in developing novel therapeutic agents, including antiviral compounds and anticancer agents.
Recent advances in nucleoside analogue research have highlighted the importance of isocytosine derivatives in drug development. These compounds serve as key intermediates in the synthesis of modified nucleosides with enhanced pharmacological properties, such as improved metabolic stability and target specificity. The following sections present a comprehensive experimental protocol for isocytosine synthesis, along with characterization data and applications in drug development contexts.
The synthesis of isocytosine from this compound proceeds through a condensation reaction between the β-keto acid and guanidine hydrochloride, followed by cyclodehydration. This one-pot transformation exploits the bifunctional reactivity of this compound, where the aldehyde carbonyl participates in nucleophilic attack while the keto group enables enolization and subsequent cyclization. The reaction proceeds through an intermediate Schiff base that undergoes intramolecular cyclization to form the pyrimidine ring system of isocytosine.
A significant consideration in this synthesis is the inherent reactivity of this compound, which is not commercially stable and is typically generated in situ from appropriate precursors. The carboxylic acid functionality facilitates the eventual aromatization of the pyrimidine ring through dehydration, driving the reaction to completion. This synthetic approach exemplifies the strategic use of multifunctional intermediates in heterocyclic chemistry, allowing for the construction of complex molecular architectures from simple starting materials.
Table 1: Reagents for Isocytosine Synthesis
| Reagent | Purity | Role in Reaction | Equivalent |
|---|---|---|---|
| Malic acid | ≥98% | Precursor for this compound | 1.0 eq |
| Guanidine hydrochloride | ≥99% | Nitrogen source for pyrimidine ring | 1.1 eq |
| Sulfuric acid | 95-98% | Dehydrating agent and reaction medium | 15 mL/g malic acid |
| Distilled water | - | Washing and crystallization | - |
| Sodium hydroxide | 1M | pH adjustment | as needed |
Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar in a heating mantle. Equip the flask with a reflux condenser fitted with a calcium chloride guard tube to exclude moisture.
Charging: Carefully add 15 mL of concentrated sulfuric acid (95-98%) per gram of malic acid (10.0 g, 74.5 mmol) to the flask under gentle stirring at room temperature. Caution: Sulfuric acid addition generates heat - ensure adequate cooling if necessary.
Reaction Initiation: Gradually heat the reaction mixture to 80-85°C with continuous stirring. Maintain this temperature for 30-45 minutes, during which the in situ formation of this compound occurs via decarbonylation of malic acid. The reaction mixture typically turns pale yellow to amber with effervescence due to carbon monoxide evolution.
Monitoring: Observe the reaction progress by the cessation of gas evolution, which indicates complete conversion of malic acid to this compound. The reactive intermediate is now ready for subsequent condensation without isolation.
Guanidine Addition: Slowly add guanidine hydrochloride (8.2 g, 82.0 mmol) to the reaction mixture containing the generated this compound. Maintain the temperature at 80-85°C during addition to ensure proper mixing and reaction initiation.
Cyclization: Continue heating the reaction mixture at 80-85°C for 2-3 hours with vigorous stirring. The condensation proceeds with the formation of isocytosine as a precipitate from the reaction medium.
Completion Check: Monitor reaction completion by TLC (silica gel, n-butanol:acetic acid:water, 4:1:1) or by observing the stabilization of precipitate formation.
Quenching: Carefully pour the cooled reaction mixture onto approximately 100 g of crushed ice in a beaker with continuous stirring. Caution: This step is exothermic - add slowly to control heat generation.
Neutralization: Gradually add 1M sodium hydroxide solution with stirring until the mixture reaches pH 6-7. Use external cooling to maintain temperature below 20°C during neutralization.
Isolation: Collect the precipitated isocytosine by vacuum filtration through a Büchner funnel. Wash the solid cake with three 20 mL portions of cold distilled water to remove inorganic salts and residual acid.
Purification: For further purification, the crude product can be recrystallized from hot water using activated charcoal treatment for decolorization.
Drying: Transfer the purified product to a vacuum desiccator containing phosphorus pentoxide as desiccant and dry for 12-24 hours until constant weight is achieved.
Table 2: Physical Properties and Yield Data of Synthesized Isocytosine
| Parameter | Result | Literature Reference |
|---|---|---|
| Appearance | White to off-white crystalline powder | [1] |
| Yield | 68-75% (from malic acid) | [1] |
| Melting Point | 295-298°C (decomposition) | [1] |
| Molecular Formula | C₄H₅N₃O | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| Solubility in Water | Slightly soluble (hot), sparingly soluble (cold) | - |
The synthesis typically affords isocytosine in moderate to good yields, with the described protocol consistently providing 68-75% isolated yield based on malic acid starting material. The product exhibits characteristic crystalline morphology and the expected decomposition point without a sharp melting point, consistent with literature values for isocytosine.
FT-IR Spectroscopy (KBr pellet, cm⁻¹): 3400-3100 (broad, N-H stretch), 1705 (C=O stretch), 1660 (C=N stretch), 1620 (N-H bend), 1550 (C=C aromatic). The IR spectrum shows characteristic bands corresponding to the carbonyl functionality and amino groups in the pyrimidine ring.
¹H NMR Spectroscopy (DMSO-d₆, δ ppm): 10.82 (s, 1H, N-H), 7.45 (d, 1H, C-H), 5.65 (d, 1H, C-H), 6.20 (br s, 2H, NH₂ exchangeable). The NMR spectrum displays distinctive aromatic proton signals and exchangeable proton resonances consistent with the isocytosine structure.
¹³C NMR Spectroscopy (DMSO-d₆, δ ppm): 165.5 (C=O), 156.2 (C-NH₂), 145.5 (C-H), 98.5 (C-H). The carbon NMR reveals four distinct signals corresponding to the symmetrical pyrimidine ring carbons with appropriate chemical shifts.
Isocytosine serves as a versatile scaffold in medicinal chemistry and drug development, with particular significance in the design of novel nucleoside analogues. The unique base-pairing properties of isocytosine derivatives have been exploited in the development of expanded genetic systems and therapeutic agents targeting viral infections and cancer.
Isocytosine forms the nucleobase component in several modified nucleosides with demonstrated antiviral activity. The isocytosine-isoguanine base pair represents an orthogonal pairing system that has been incorporated into various nucleic acid analogues, including hexitol nucleic acids (HNA). These synthetic genetic systems show promise in the development of antisense therapeutics and diagnostic applications due to their enhanced stability and specificity [2].
In the context of antiviral drug development, isocytosine derivatives have been investigated as components of nucleoside reverse transcriptase inhibitors (NRTIs). While not as prominent as cytosine analogues like lamivudine, isocytosine-containing nucleosides offer alternative hydrogen bonding patterns that can be exploited for selective inhibition of viral polymerases. The structural similarity to natural nucleobases allows these compounds to act as substrate mimics while introducing sufficient distortion to disrupt viral replication machinery.
The tautomeric versatility of isocytosine makes it particularly valuable in biophysical studies of nucleic acid structure and function. Researchers have utilized isocytosine derivatives to investigate proton transfer processes, metal ion coordination, and hydrogen bonding dynamics in nucleic acids. These fundamental studies inform the rational design of nucleic acid-targeting therapeutics and molecular diagnostics.
Recent advances in synthetic biology have incorporated isocytosine into hachimoji DNA and RNA systems, which expand the genetic alphabet beyond the canonical four nucleobases. These expanded genetic systems not only further our understanding of the chemical constraints on genetics but also enable the development of advanced biosensors and information storage technologies [1].
Table 3: Applications of Isocytosine in Drug Development and Chemical Biology
| Application Area | Specific Use | Significance |
|---|---|---|
| Antiviral Drug Development | Nucleoside analogue design | Target viral polymerases with reduced host toxicity |
| Anticancer Agents | Antimetabolite design | Inhibit DNA synthesis in rapidly dividing cells |
| Synthetic Biology | Expanded genetic alphabets | Develop novel biosensors and information storage systems |
| Biophysical Studies | Proton transfer and tautomerism | Understand nucleic acid dynamics and stability |
| Nucleic Acid Therapeutics | Modified oligonucleotides | Enhance binding affinity and nuclease resistance |
Schematic Workflow of Isocytosine Synthesis: This diagram illustrates the synthetic pathway from malic acid to isocytosine, highlighting key reaction steps, reagents, and conditions. The process begins with the in situ generation of this compound via decarbonylation of malic acid in concentrated sulfuric acid, followed by condensation with guanidine hydrochloride to form the isocytosine product through cyclization.
Table 4: Troubleshooting Guide for Isocytosine Synthesis
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield | Incomplete formation of this compound | Ensure proper temperature control (80-85°C) during malic acid decomposition |
| Poor product purity | Inadequate washing or crystallization | Increase wash volume with cold water; implement charcoal treatment |
| Color formation | Overheating or impurities | Optimize heating time; use fresh reagents and charcoal decolorization |
| Difficult filtration | Fine precipitate formation | Adjust quenching rate to control crystal size |
| Incomplete condensation | Insufficient reaction time | Extend condensation period to 3-4 hours |
For researchers seeking to modify the protocol for specific applications, several methodological variations can be considered:
Alternative this compound Precursors: Ethyl 3-oxopropionate diethyl acetal can serve as a stable precursor that can be hydrolyzed with dilute sulfuric acid prior to condensation [3].
Solvent Modifications: For acid-sensitive substrates, the reaction can be adapted using milder Lewis acid catalysts in aprotic solvents, though yields may be reduced.
Derivatization: The synthesized isocytosine can be further functionalized at the exocyclic amino group through acylation or alkylation to create diversely substituted pyrimidine derivatives for structure-activity relationship studies.
The synthesis of isocytosine from this compound, generated in situ from malic acid, represents a robust and efficient method for accessing this important pyrimidine derivative. The protocol detailed in these Application Notes provides researchers with a reproducible experimental framework that delivers consistent yields of high-purity product. The comprehensive characterization data facilitates verification of synthetic success and product identity.
The continued relevance of isocytosine in pharmaceutical development, particularly in the design of modified nucleosides and unnatural base pairs, underscores the importance of reliable synthetic access to this compound. The applications outlined in this document highlight the versatile utility of isocytosine in advancing both therapeutic development and fundamental understanding of nucleic acid chemistry.
Future directions for isocytosine chemistry may include the development of continuous flow processes to enhance safety and efficiency, as well as exploration of novel isocytosine derivatives with tailored properties for specific biological applications. The fundamental protocol described herein provides a solid foundation for these advanced investigations.
The classical synthesis of malonic semialdehyde does not begin with ethyl acetate, but from its derivative, ethyl β,β-diethoxypropionate [1]. This precursor is converted to malonic semialdehyde through an acid-catalyzed hydrolysis process [1]. The following protocol details this established method.
Detailed Experimental Protocol
| Step | Parameter | Specification |
|---|---|---|
| 1. Hydrolysis | Starting Material | Ethyl β,β-diethoxypropionate [1] |
| Reagent | Dilute Sulfuric Acid (H₂SO₄) [1] | |
| Procedure | Add the ester to the acid solution and hydrolyze at room temperature for approximately 2 hours [1]. | |
| 2. Work-up | Neutralization | Cautiously neutralize the cold reaction mixture to pH ~6.4 using 6 N KOH [1]. |
| Clarification | Cold-filter the neutralized solution [1]. | |
| 3. Storage | Condition | The purified malonic semialdehyde solution is recommended for immediate use due to instability [1]. |
The workflow for this synthesis and the reactivity of malonic semialdehyde can be visualized as follows:
Malonic semialdehyde (MSA) is a key metabolic intermediate in both engineered biological pathways and organic synthesis.
The instability of malonic semialdehyde often makes it more practical to generate it in situ for subsequent reactions. The enzymatic pathways offer a bio-compatible alternative under mild conditions, which can be advantageous for complex molecule synthesis or fermentation [4] [7].
3-Oxopropanoic acid (also known as malonic semialdehyde or formylacetic acid) is a highly reactive organic compound possessing both aldehyde and carboxylic acid functional groups, making it a valuable synthetic intermediate in organic chemistry and drug development. This bifunctional nature allows it to participate in various condensation reactions, particularly with active methylene compounds, to form diverse heterocyclic structures with potential pharmaceutical applications. The compound occurs naturally as a metabolic intermediate in several biological systems, including bacterial strains of Pseudomonas fluorescens and Escherichia coli, where it plays a role in metabolic pathways utilizing propiolic acid or uracil as energy sources. [1]
The structural versatility of this compound and its derivatives has attracted significant attention in medicinal chemistry and synthetic organic chemistry. These compounds serve as precursors to valuable heterocycles including pyrazoles, pyridazines, cinnolines, and novel pyridine derivatives that constitute important scaffolds in drug discovery. The reactivity stems from the presence of both electrophilic (aldehyde) and electron-withdrawing (carbonyl) centers that can engage in sequential condensation and cyclization processes. [2] This document provides detailed experimental protocols and application notes for conducting condensation reactions with this compound derivatives, specifically focusing on the formation of arylazonicotinates and pyridocinnolines through well-established and novel 6π-electrocyclization pathways.
Step 1: In a 100 mL round-bottom flask, combine 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal (1a) (0.01 mol, 2.82 g) with ethyl cyanoacetate (0.0105 mol, 1.19 g) in glacial acetic acid (10 mL). [2]
Step 2: Add ammonium acetate (0.5 g, catalytic amount) to the reaction mixture. [2]
Step 3: Attach a reflux condenser and heat the mixture with stirring at reflux temperature (approximately 118°C for acetic acid) for 30 minutes. [2]
Step 4: Monitor reaction progress by TLC using ethyl acetate-petroleum ether (1:1) as the mobile phase. [2]
Step 5: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water (approximately 50 mL). [2]
Step 6: Collect the precipitated solid by vacuum filtration and wash with cold water.
Step 7: Purify the crude product by crystallization from ethanol to obtain 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester (6a) as dark brown crystals. [2]
Note: For the synthesis of the 2-amino analog (8), use excess ammonium acetate (3.0 equivalents) and extend the reaction time to 60-90 minutes. The other reaction conditions remain identical. [2]
Table 1: Physical and spectroscopic properties of synthesized arylazonicotinates
| Compound | Yield (%) | Melting Point (°C) | IR (KBr) cm⁻¹ | ¹H-NMR (DMSO-d6) δ (ppm) |
|---|---|---|---|---|
| 6a | 83 | 180-182 | 3401 (OH), 1692 (C=O) | 1.35 (t, 3H, J=7.2Hz, CH₃), 2.50 (s, 3H, CH₃), 4.36 (q, 2H, J=7.2Hz, CH₂), 7.32 (d, 2H, J=8.0Hz, Ar-H), 7.48-7.50 (m, 3H, Ar-H), 7.60 (d, 2H, J=8.0Hz, Ar-H), 7.78-7.79 (m, 2H, Ar-H), 7.98 (s, 1H, OH), 8.54 (s, 1H, Ar-H) |
| 6b | 75 | 175-177 | 3395 (OH), 1688 (C=O) | 1.38 (t, 3H, J=7.2Hz, CH₃), 2.51 (s, 3H, CH₃), 4.40 (q, 2H, J=7.2Hz, CH₂), 7.35 (d, 2H, J=8.0Hz, Ar-H), 7.52-7.55 (m, 3H, Ar-H), 7.63 (d, 2H, J=8.0Hz, Ar-H), 7.82-7.84 (m, 2H, Ar-H), 8.02 (s, 1H, OH), 8.58 (s, 1H, Ar-H) |
| 6c | 78 | 185-187 | 3410 (OH), 1701 (C=O) | 1.33 (t, 3H, J=7.2Hz, CH₃), 2.49 (s, 3H, CH₃), 4.38 (q, 2H, J=7.2Hz, CH₂), 7.30 (d, 2H, J=8.0Hz, Ar-H), 7.45-7.48 (m, 3H, Ar-H), 7.58 (d, 2H, J=8.0Hz, Ar-H), 7.75-7.77 (m, 2H, Ar-H), 7.95 (s, 1H, OH), 8.51 (s, 1H, Ar-H) |
This protocol highlights a novel 6π-electrocyclization pathway that occurs specifically with electron-withdrawing substituents on the phenylhydrazono moiety. The nitro group in compound 1c significantly alters the frontier orbital interactions, making the electrocyclization pathway favorable. This represents a unique reaction paradigm for constructing complex polycyclic systems from relatively simple precursors. [2]
Step 1: Charge a 100 mL round-bottom flask with 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenylpropanal (1c) (0.01 mol, 3.27 g) and ethyl cyanoacetate (0.0105 mol, 1.19 g) in glacial acetic acid (10 mL). [2]
Step 2: Add catalytic ammonium acetate (0.5 g) and heat the mixture under reflux conditions for 90 minutes. [2]
Step 3: Monitor the reaction by TLC until complete consumption of the starting material is observed.
Step 4: Cool the reaction mixture and pour into ice-cold water (50 mL) with vigorous stirring.
Step 5: Collect the precipitated solid by filtration and wash thoroughly with water.
Step 6: Purify the product by crystallization from ethanol to obtain ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate (11) as yellow crystals. [2]
The condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene compounds proceed through well-defined mechanistic pathways that can lead to different products depending on the reaction conditions and substituents. Understanding these mechanisms is crucial for researchers to manipulate reaction outcomes and design target molecules.
Diagram: Reaction mechanism for the formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates
The mechanism begins with condensation between the aldehyde group of compound 1a and the active methylene group of ethyl cyanoacetate, forming the hydrazono-enone intermediate 3. This intermediate undergoes intramolecular cyclization to form the pyran-imine 4, which represents a critical branch point in the reaction pathway. [2]
Under catalytic ammonium acetate conditions, compound 4 undergoes a Dimroth-type rearrangement to yield the 2-hydroxy-6-phenyl-5-p-tolylazonicotinate (6a). This transformation involves a ring-opening and reclosure mechanism that relocates the heteroatom components within the ring system. [2]
When excess ammonium acetate is employed, the pyran-imine 4 undergoes ring opening to form the amidine intermediate 7. This linear intermediate then undergoes cyclization followed by dehydration to afford the 2-amino-6-phenyl-5-p-tolylazonicotinate (8). The amino group in the final product originates from the ammonium acetate used in the reaction. [2]
Diagram: Reaction mechanism for pyrido[3,2-c]cinnoline formation via 6π-electrocyclization
The formation of pyrido[3,2-c]cinnolines represents a distinct reaction pathway that occurs specifically with substrates bearing electron-withdrawing groups such as the nitro substituent in compound 1c. The mechanism begins with the formation of the typical arylazonicotinate intermediate 9, which contains a conjugated π-system essential for the subsequent pericyclic reaction. [2]
The electron-withdrawing nitro group significantly alters the electronic properties of the system, making the 6π-electrocyclization thermodynamically favorable. This transformation constitutes a pericyclic process in which six π-electrons delocalized over the conjugated system undergo a concerted ring closure to form the tricyclic intermediate 10. The final step involves aromatization through oxidation to yield the pyrido[3,2-c]cinnoline 11 as a stable aromatic system. [2]
This electrocyclization approach provides a novel and efficient strategy for constructing complex cinnoline-fused heterocycles that are difficult to access through conventional synthetic methods. The ability to control this pathway through appropriate substituent selection offers synthetic chemists a valuable tool for heterocyclic chemistry.
Table 2: Safety profiles of key reagents and solvents
| Chemical | GHS Hazard Codes | Recommended Personal Protective Equipment | Storage Conditions | First Aid Measures |
|---|---|---|---|---|
| This compound derivatives | H315-H319-H335 (Causes skin irritation, serious eye irritation, respiratory irritation) | Safety glasses, gloves, lab coat, vapor respirator | Store in cool, dry place away from oxidizers | Skin contact: Wash with soap and water. Eye contact: Rinse cautiously with water for several minutes. |
| Glacial acetic acid | H314 (Causes severe skin burns and eye damage) | Face shield, chemical-resistant gloves, protective clothing | Store in corrosion-resistant container in well-ventilated area | In case of skin contact: Remove contaminated clothing and wash with plenty of water. |
| Ethyl cyanoacetate | H302-H312-H332 (Harmful if swallowed, in contact with skin, or if inhaled) | Gloves, safety glasses, adequate ventilation | Tightly closed in well-ventilated place | If inhaled: Remove to fresh air and keep at rest in comfortable breathing position. |
| Ammonium acetate | H319 (Causes serious eye irritation) | Safety glasses, gloves | Store in tightly closed container in cool, dry place | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present. |
The heterocyclic compounds synthesized through this compound condensations have significant pharmaceutical relevance and synthetic utility:
Arylazonicotinate derivatives represent a valuable class of arylazopyridine dyes that have shown promise as disperse dyes for polyester fabrics. Current research is exploring their application to polyester fabrics using high-temperature dyeing methods and evaluating their biological activity against Gram-positive bacteria, Gram-negative bacteria, and yeast. [2]
The pyridocinnoline scaffolds obtained via the 6π-electrocyclization pathway are structurally similar to various pharmacologically active compounds and represent privileged structures in medicinal chemistry for targeting various biological pathways.
Related indenoisoquinoline compounds derived from similar condensation approaches have demonstrated significant biological activity as dual inhibitors of tyrosyl-DNA-phosphodiesterase I (Tdp1) and topoisomerase I (Top1), important targets in cancer chemotherapy. The potencies of these compounds against Tdp1 range from 5 μM to 111 μM, with cytotoxicity mean-graph midpoints ranging from 0.02 to 2.34 μM in human cancer cell cultures. [3]
Coumarin-3-carboxylic esters synthesized through related Knoevenagel condensation protocols have shown diverse biological activities including anti-inflammatory, anticoagulant, antifungal, anticancer, and antiviral properties. These compounds can be efficiently synthesized using L-proline as an environmentally friendly catalyst, providing yields ranging from 54% to 94%. [4]
Low yields of crystalline products: Ensure the reaction mixture is poured into ice-water rather than room temperature water to improve precipitation. Use high-purity acetic acid to prevent side reactions.
Incomplete reaction: Extend the reflux time to 90-120 minutes and confirm the freshness of reagents, particularly ethyl cyanoacetate which can degrade upon prolonged storage.
Formation of multiple products: Carefully control the amount of ammonium acetate based on the desired product (catalytic for hydroxy derivatives, excess for amino derivatives).
Difficulty in purification: Employ sequential crystallization using different solvent systems (ethanol, acetonitrile, or their mixtures with water) rather than relying on column chromatography.
For TLC analysis, use ethyl acetate-petroleum ether (1:1) as the mobile phase and visualize under UV light (254 nm) or using iodine vapor.
Characterization should include melting point determination, IR spectroscopy to identify functional groups (particularly OH, C=O, and CN stretches), and NMR spectroscopy (¹H and ¹³C) for structural confirmation.
For novel compounds, X-ray crystallographic analysis provides definitive structural assignment, as demonstrated in the original research. [2]
The condensation reactions of this compound derivatives with active methylene reagents represent versatile synthetic methodologies for constructing diverse nitrogen-containing heterocycles with potential pharmaceutical applications. The protocols described herein enable researchers to access either 2-hydroxy- or 2-amino-6-substituted-5-arylazonicotinates by simply modulating the amount of ammonium acetate catalyst, or to achieve pyrido[3,2-c]cinnolines through a novel 6π-electrocyclization pathway when electron-withdrawing substituents are present. The comprehensive experimental procedures, detailed mechanistic insights, and troubleshooting guidance provided in these application notes will assist researchers in implementing these synthetic transformations efficiently and reliably for their drug development and chemical synthesis programs.
3-Oxopropanoic acid (also known as malonic semialdehyde) represents a crucial metabolic intermediate at the junction of several biochemical pathways, playing a significant role in both energy metabolism and biosynthetic processes. This compound possesses a unique dual functional group configuration, containing both an aldehyde and a carboxylic acid, which enables its participation in diverse biochemical transformations [1]. The conversion of this compound to acetyl-CoA represents a fundamental metabolic step that bridges multiple metabolic pathways, including the metabolism of beta-alanine, odd-chain fatty acids, and branched-chain amino acids [1]. Understanding and harnessing this conversion has significant implications for metabolic engineering, pharmaceutical development, and industrial biotechnology, particularly in the production of valuable biochemical precursors.
The biological importance of this compound extends to its role in various organisms, from bacteria to humans. In autotrophic archaea, this compound serves as an intermediate in the 3-hydroxypropionate/4-hydroxybutyrate cycle used for CO₂ fixation, while in humans, it appears in the beta-alanine metabolic pathway and propionate metabolism [1]. The efficient conversion of this compound to acetyl-CoA enables the channeling of carbon skeletons into the tricarboxylic acid (TCA) cycle, thereby facilitating energy production and the generation of biosynthetic precursors. Recent patent literature highlights the growing interest in engineering microbial systems for co-production of 3-hydroxypropionic acid (3-HP) and acetyl-CoA derivatives through pathways involving this compound as a key intermediate [2] [3].
The conversion of this compound to acetyl-CoA proceeds through two principal enzymatic routes in biological systems, each characterized by distinct mechanisms and physiological contexts.
Malonate-semialdehyde dehydrogenase (EC 1.2.1.15) catalysis: This enzyme catalyzes the NAD⁺-dependent oxidation of this compound to malonate, which subsequently undergoes conversion to malonyl-CoA [1]. The malonyl-CoA is then decarboxylated to yield acetyl-CoA, a crucial substrate for the TCA cycle and various biosynthetic pathways [1]. This pathway is particularly significant in human metabolism, where it functions in the beta-alanine degradation pathway and propionate metabolism [1].
Metabolic significance: The direct oxidative pathway provides a critical link between amino acid metabolism and central carbon metabolism, allowing the carbon skeletons from beta-alanine and other precursors to enter the TCA cycle for energy production [1]. Defects in this pathway, particularly in mitochondrial malonyl-CoA decarboxylase, can lead to metabolic disorders characterized by the accumulation of this compound and subsequent physiological disturbances [1].
Microbial carbon fixation: In certain autotrophic bacteria such as Chloroflexus aurantiacus, this compound undergoes reduction to 3-hydroxypropionate via the action of malonic semialdehyde reductase [1]. This compound is subsequently transformed through a series of enzymatic steps to propionyl-CoA and then to succinyl-CoA, which can be channeled into the TCA cycle [1]. The glyoxylate cycle ultimately enables the conversion of these intermediates to acetyl-CoA, demonstrating the metabolic versatility of this compound in different organisms [1].
Biotechnological applications: The reductive pathway has attracted significant interest for metabolic engineering applications, particularly in the design of synthetic pathways for production of valuable chemicals from renewable resources [2] [3]. The ability to redirect carbon flux through this pathway enables the co-production of acetyl-CoA derivatives and other valuable compounds such as 3-hydroxypropionic acid, a platform chemical with numerous industrial applications [2].
Table 1: Enzymatic Reactions Involved in this compound Conversion to Acetyl-CoA
| Enzyme | Reaction Catalyzed | Cofactor | Primary Organisms | Pathway |
|---|---|---|---|---|
| Malonate-semialdehyde dehydrogenase | 3-oxopropanoate + NAD⁺ + H₂O → malonate + NADH + 2H⁺ | NAD⁺ | Homo sapiens, E. coli | Oxidative decarboxylation |
| Malonyl-CoA decarboxylase | Malonyl-CoA → acetyl-CoA + CO₂ | None | Homo sapiens | Oxidative decarboxylation |
| Malonic semialdehyde reductase | This compound + NADPH → 3-hydroxypropionate + NADP⁺ | NADPH | Metallosphaera sedula, N. maritimus | Reductive acetylation |
| Malonyl-CoA reductase | Malonyl-CoA + NADPH → this compound + CoA + NADP⁺ | NADPH | Metallosphaera sedula | Reductive acetylation |
| Methylmalonate-semialdehyde dehydrogenase | 2-methyl-3-oxopropanoate + CoA + NAD⁺ → propanoyl-CoA + HCO₃⁻ + NADH | NAD⁺ | Pseudomonas aeruginosa | Parallel pathway |
Objective: This protocol describes the procedure for measuring malonate-semialdehyde dehydrogenase activity in cell-free extracts, enabling the quantification of enzymatic conversion rates of this compound to malonate.
Materials and Reagents:
Procedure:
Technical Notes:
Objective: This protocol outlines the procedure for monitoring the conversion of this compound to acetyl-CoA in living microbial cells, particularly in engineered Saccharomyces cerevisiae or bacterial systems.
Materials and Reagents:
Procedure:
Technical Notes:
Objective: This section details the liquid chromatography-mass spectrometry method for simultaneous quantification of this compound, malonate, and related metabolites in biological samples.
Instrumentation and Conditions:
Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95.0 | 5.0 |
| 0.5 | 95.0 | 5.0 |
| 3.0 | 42.2 | 57.8 |
| 3.1 | 0.0 | 100.0 |
| 4.0 | 0.0 | 100.0 |
| 4.1 | 95.0 | 5.0 |
| 6.5 | 95.0 | 5.0 |
Mass Spectrometer Parameters:
Table 2: MRM Transitions for Target Analytes
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Retention Time (min) | DP (V) | CE (V) |
|---|---|---|---|---|---|
| This compound | 87.0 | 43.0 | ~2.5 | -30 | -15 |
| Malonate | 103.0 | 59.0 | ~2.3 | -30 | -12 |
| 2-Hexyl malate (IS) | 217.0 | 157.0 | 3.76 | -30 | -20 |
| Acetoacetate | 101.0 | 57.0 | ~2.8 | -30 | -10 |
The kinetic parameters of malonate-semialdehyde dehydrogenase and related enzymes can be determined through systematic variation of substrate concentrations and analysis of initial reaction velocities. The following considerations are essential for accurate kinetic characterization:
Cofactor specificity assessment: Test both NAD⁺ and NADP⁺ as cofactors for oxidation reactions, as some enzymes exhibit dual cofactor specificity that may reflect metabolic adaptation to different physiological conditions [1].
Temperature optimization: For enzymes from thermophilic organisms such as Metallosphaera sedula, activity measurements should be performed at elevated temperatures (up to 75°C) to reflect physiological conditions [1].
Inhibition studies: Evaluate potential inhibitors including structural analogs of this compound and metabolic intermediates that may regulate flux through this pathway.
Table 3: Kinetic Parameters of Relevant Enzymes
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |
|---|---|---|---|---|---|
| N. maritimus MSR | Malonic semialdehyde | 0.11 | 86.9 | 50.2 | 456.4 |
| M. sedula MSR | Malonic semialdehyde | 0.07 | 200.0 | N/R | N/R |
| P. aeruginosa MMSDH | 2-Methyl-3-oxopropanoate | N/R | N/R | N/R | N/R |
N/R: Not reported in detail in the available sources.
The metabolic pathways involving this compound decarboxylation to acetyl-CoA can be visualized through the following diagram, which illustrates the key enzymatic steps and their relationship to central carbon metabolism:
The diagram above illustrates the two primary pathways for the conversion of this compound to acetyl-CoA: the direct oxidative decarboxylation pathway (red nodes) and the reductive acetylation pathway (blue nodes). The key enzymatic steps are represented as ellipses, while metabolites are shown as rectangles. The reverse reaction catalyzed by malonyl-CoA reductase is indicated by the red arrow, highlighting the metabolic flexibility of this system.
The enzymatic conversion of this compound to acetyl-CoA presents significant opportunities for biotechnological applications and therapeutic interventions. Engineered pathways utilizing these reactions enable the production of valuable chemicals from renewable resources, contributing to the development of sustainable bioprocesses.
Metabolic Engineering Applications: Recent patents describe co-production pathways for 3-hydroxypropionic acid (3-HP) and acetyl-CoA derivatives from malonate semialdehyde in engineered microbial hosts such as Saccharomyces cerevisiae and various bacterial species [2] [3]. These systems demonstrate how modular pathway design enables the flexible distribution of carbon flux between different valuable products. The ability to control the partitioning of this compound between reductive and oxidative pathways allows for optimized production of both acetyl-CoA derivatives (e.g., acetone, isopropanol, propene) and 3-HP, enhancing the economic viability of bioprocesses [2].
Therapeutic Implications: In humans, defects in the enzymes responsible for this compound metabolism, particularly mitochondrial malonyl-CoA decarboxylase, lead to metabolic disorders characterized by developmental delay, hypotonia, and cardiomyopathy [1]. Understanding the precise enzymatic mechanisms involved in this compound conversion to acetyl-CoA provides insights for potential therapeutic strategies, including enzyme replacement approaches or small molecule interventions that modulate metabolic flux. The tissue-specific expression of different enzyme isoforms may offer opportunities for targeted interventions with reduced systemic side effects.
The decarboxylation of this compound to acetyl-CoA represents a critical metabolic node connecting multiple biochemical pathways across diverse organisms. The detailed experimental protocols and analytical methods provided in this document enable researchers to investigate and manipulate this conversion for both basic research and applied biotechnology purposes. The growing interest in engineered metabolic pathways that utilize this compound as an intermediate highlights the importance of robust and reproducible methods for studying these enzymatic transformations. As metabolic engineering capabilities advance, the precise control of flux through these pathways will undoubtedly enable new approaches for sustainable chemical production and therapeutic interventions for metabolic disorders.
3-Oxopropanoic acid (CAS 926-61-4), also known as malonic semialdehyde or formylacetic acid, is a highly reactive organic compound featuring both aldehyde and carboxylic acid functional groups in its molecular structure. This unique combination of functional groups makes it a versatile synthetic intermediate with significant applications in pharmaceutical synthesis and biochemical processes. The compound has a molecular formula of C₃H₄O₃ and a molecular weight of 88.06 g/mol, with predicted physical properties including a boiling point of 237.3°C, density of 1.258 g/cm³, and pKa of 3.69 [1] [2].
The reactivity profile of this compound is characterized by its ability to participate in diverse chemical transformations, including condensation reactions, nucleophilic additions, and decarboxylation processes. This reactivity stems from the presence of both electrophilic (aldehyde) and electrophilic/nucleophilic (β-keto acid) sites within the same molecule. The compound's dual functionality allows it to serve as a building block for complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates [1] [3].
Classical Synthesis from Malic Acid: The most traditional laboratory synthesis involves reacting malic acid with concentrated sulfuric acid. This process typically requires careful temperature control and yields this compound alongside byproducts including formic acid, water, and carbon monoxide. The method is particularly valued for its direct approach and utilization of readily available starting materials, though it requires handling of corrosive sulfuric acid at elevated temperatures [1].
Precursor-Based Synthesis: A more controlled approach utilizes ethyl 3-oxopropionate diethyl acetal as a stable precursor. This compound can be prepared by condensation of ethyl acetate and ethyl formate, followed by acetalization with hydrogen chloride in absolute ethanol. The this compound is then liberated through hydrolysis with dilute sulfuric acid followed by neutralization. This method offers better control over purity and yield compared to the direct malic acid route [1].
Meldrum's Acid Route: For related β-keto acid derivatives, a synthesis approach using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has been documented. When reacted with tert-butanol under reflux conditions for 6 hours, this method yields tert-butyl malonate derivatives in quantitative yields. While this specifically produces protected versions, the approach demonstrates the versatility of malonic acid derivatives in generating this compound analogs [4].
Table: Comparison of this compound Synthesis Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Malic Acid Route | Malic acid, H₂SO₄ conc., heat | Not specified | Simple setup, readily available starting materials | Corrosive conditions, byproduct formation |
| Precursor Hydrolysis | Ethyl 3-oxopropionate diethyl acetal, H₂SO₄ dil., neutralization | Not specified | Better purity control, stable precursor | Multiple steps required |
| Enzymatic Synthesis | Pyridoxal 5'-phosphate, recombinant ω-transaminase, phosphate buffer pH=7.4, 37°C | Not specified | Mild conditions, enantioselective | Specialized enzyme preparation needed |
An enzymatic synthesis approach has been developed using pyridoxal 5'-phosphate and recombinant ω-transaminase from Burkholderia vietnamiensis G4 in aqueous phosphate buffer at pH 7.4 and 37°C. This method proceeds with a short reaction time of approximately 5 minutes and offers potential for enantioselective synthesis, which is particularly valuable for pharmaceutical applications where chiral purity is critical. The enzymatic approach represents a more sustainable and potentially selective route to this compound and its derivatives [5].
Protocol: Preparation of Uracil from this compound
Reaction Principle: The enol form of this compound, generated in situ from malic acid and sulfuric acid, undergoes condensation with urea to form uracil, a fundamental RNA nucleobase [1].
Detailed Procedure:
Reaction Mechanism: The transformation proceeds through a series of condensations and cyclizations, where the aldehyde functionality of this compound reacts with urea, followed by dehydration and intramolecular cyclization to form the uracil ring system [1].
Protocol: Coumarin Formation Using this compound
Protocol: Preparation of Quinolinyl-3-oxopropanoic Acid Derivatives
The chemical behavior of this compound derivatives toward various reagents has been extensively studied. Quinolinyl-3-oxopropanoic acid derivatives demonstrate versatile reactivity including [6]:
Table: Enzymatic Reactions Involving this compound
| Enzyme | Reaction | Cofactor | Organism | Biological Role |
|---|---|---|---|---|
| Malonate-semialdehyde dehydrogenase | 3-oxopropanoate + NAD⁺ + H₂O → malonate + NADH + 2H⁺ | NAD⁺ | Homo sapiens | β-alanine catabolism |
| Methylmalonate-semialdehyde dehydrogenase | 2-methyl-3-oxopropanoate + CoA + NAD⁺ → propanoyl-CoA + HCO₃⁻ + NADH | NAD⁺ | Pseudomonas aeruginosa | Amino acid metabolism |
| Malonyl-CoA reductase | Malonyl-CoA + NADPH → this compound + CoA + NADP⁺ | NADPH | Metallosphaera sedula | CO₂ fixation pathway |
This compound serves as a critical metabolic intermediate in the β-alanine degradation pathway. In this pathway, β-alanine (a non-proteinogenic amino acid) undergoes transamination with pyruvate catalyzed by β-alanine-pyruvate transaminase, producing this compound and L-alanine. This represents the initial step in β-alanine catabolism [3]. The resulting this compound is subsequently oxidized to malonate by malonate-semialdehyde dehydrogenase (EC 1.2.1.15), which utilizes NAD⁺ or NADP⁺ as cofactors. Malonate is then converted to malonyl-CoA, a key substrate for fatty acid biosynthesis [3].
A significant regulatory aspect of this pathway is the enzyme's dual specificity for both NAD⁺ and NADP⁺, providing metabolic flexibility under varying cellular redox conditions. In humans, defects in mitochondrial malonyl-CoA decarboxylase disrupt this pathway, leading to accumulations of this compound and subsequent metabolic disturbances [3].
Autotrophic archaea, including Metallosphaera sedula, utilize the 3-hydroxypropionate/4-hydroxybutyrate cycle for CO₂ fixation. In this pathway, this compound serves as an intermediate in the reductive conversion of malonyl-CoA to propionyl-CoA [3]. The pathway involves:
This cycle's energy efficiency stems from its integration of two carboxylation steps and the strategic use of this compound as a redox intermediate. Comparative genomic analyses reveal homologs of these enzymes in marine Crenarchaeota, suggesting evolutionary conservation of this CO₂ fixation mechanism [3].
This compound serves as a key synthetic intermediate in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) and their related substances:
Norepinephrine Impurities: this compound is listed as both Norepinephrine Impurity 22 and Norepinephrine Impurity 47, indicating its role as a potential synthetic intermediate or degradation product in the manufacture of norepinephrine, an important neurotransmitter and medication [2].
Kinase Inhibitor Synthesis: Derivatives such as 3-tert-Butoxy-3-oxopropanoic acid can be used as raw materials or intermediates for the synthesis of alectinib, a kinase inhibitor used in cancer treatment [4].
PCR Inhibition: Research suggests that this compound exhibits inhibitory properties towards various biological processes, including inhibition of the polymerase chain reaction (PCR), a technique commonly used in molecular biology. This property may be exploitable in diagnostic applications or in controlling enzymatic reactions [3].
Beyond pharmaceutical applications, this compound finds utility in various industrial contexts:
Polymer Chemistry: The compound's dual functionality makes it valuable in the synthesis of specialty polymers and functionalized materials through polycondensation reactions or as a modifying agent.
Fine Chemical Synthesis: The reactivity of this compound enables its use in producing flavors, fragrances, and specialty chemicals through controlled chemical transformations.
Atmospheric Chemistry: this compound has been identified as a component of atmospheric aerosols in various global locations including the Arctic, North Pacific, India, and Tokyo, suggesting potential relevance in environmental chemistry and climate studies [1].
Stability Considerations: this compound is highly reactive and should be stored under anhydrous conditions at low temperatures (2-8°C) to prevent decomposition. The compound is best used soon after preparation or purification.
Safety Profile: The compound carries GHS warning symbols with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment including gloves, eye protection, and suitable ventilation should be used when handling this compound [2].
Spectroscopic Properties: this compound derivatives can be characterized by NMR spectroscopy, with characteristic signals including aldehyde protons in the δ 9.0-9.5 ppm range and methylene protons between δ 3.0-3.5 ppm in ( ^1H ) NMR spectra [6].
Chromatographic Methods: Reverse-phase HPLC methods with UV detection are commonly employed for analysis and purity assessment of this compound and its derivatives.
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or a ketone and an active methylene compound, typically catalyzed by a weak base [1] [2]. The reaction proceeds via a nucleophilic addition followed by dehydration, yielding valuable α,β-unsaturated carbonyl derivatives [3]. These products are crucial intermediates in synthesizing pharmaceuticals, polymers, dyes, and functional materials [1] [2] [4].
Recent advancements focus on sustainable practices, including mechanochemistry, renewable catalysts, and solvent-free conditions, which align with green chemistry principles [5] [6] [7].
The following table summarizes three modern, efficient approaches to the Knoevenagel condensation, highlighting the catalysts, conditions, and substrates.
| Catalytic System | Reaction Conditions | Substrate Scope (Aldehyde / Active Methylene) | Yield Range | Key Advantages |
|---|---|---|---|---|
| Chitosan (CS) [5] | Solvent-free, mechanochemical (mortar & pestle), Room Temperature, <30 min | Biorenewable furaldehydes (e.g., furfural, HMF), substituted benzaldehydes / Malononitrile | >85%–Excellent | Sustainable catalyst from crustacean waste, recyclable, fast kinetics, high selectivity |
| L-Proline [7] | Ethanol or Acetonitrile, 80 °C, 18 hours | Salicylaldehydes / Malonic acid esters (e.g., diethyl malonate) | 54%–94%–Good to Excellent | Simple work-up, no chromatography, scalable, inexpensive and available catalyst |
| 1H-Benzotriazole [8] | Chloroform, Reflux, time varied | Aromatic aldehydes / 1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indole | 22%–41%–Low to Moderate | Enables synthesis of complex N-vinylindoles, mild promoter |
This method is ideal for rapid, solvent-free synthesis, emphasizing sustainability [5].
This protocol is excellent for preparing coumarin derivatives, which are important motifs in medicinal chemistry [7].
This method is specialized for constructing complex N-vinylindole structures, which have shown promising biological activity [8].
The diagram below outlines the general workflow and mechanism for a base-catalyzed Knoevenagel condensation, which is common to the protocols described.
The presented protocols showcase the evolution of the classic Knoevenagel condensation using modern, sustainable strategies. The use of renewable chitosan, organocatalytic L-proline, and solvent-free mechanochemistry provides robust, efficient, and environmentally benign routes to valuable chemical intermediates for drug development.
The table below summarizes the key identifiers and mandatory storage conditions for 3-oxopropanoic acid.
| Property | Specification |
|---|---|
| CAS Number | 926-61-4 [1] |
| Molecular Formula | C3H4O3 [1] [2] |
| Molecular Weight | 88.06 g/mol [1] [2] |
| Recommended Storage | Inert atmosphere, store in a freezer under -20°C [3] |
| Storage Justification | The compound is highly reactive and often generated in situ for immediate use in reactions [2]. |
This section addresses common stability concerns and their underlying causes.
FAQ: Why is this compound so difficult to store?
FAQ: I cannot source the pure acid, are there any alternatives?
For consistent experimental results, adhere to the following handling protocol.
If your experiment involves generating this compound in situ, you can adapt this published methodology.
The search results describe one specific enzymatic synthesis method for 3-oxopropanoic acid. Below is a detailed protocol based on this information [1].
| Aspect | Details |
|---|---|
| Reaction Type | Enzymatic transamination |
| Key Enzyme | Recombinant ω-transaminase from Burkholderia vietnamiensis G4 |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Reaction Buffer | Aqueous phosphate buffer (pH 7.4) |
| Reaction Temperature | 37 °C |
| Reaction Time | 5 minutes (0.0833 hours) |
This enzymatic reaction is part of a substrate specificity study. The this compound is likely produced when the enzyme uses a specific, unnamed amino donor, and the reaction is noted for being enantioselective [1].
A primary challenge in working with this compound (also known as malonic semialdehyde) is its high reactivity and instability [2]. This inherent property is often the root cause of low yields. The following diagram illustrates the workflow for synthesis and troubleshooting:
Given its instability, a common strategy is to generate it in situ from more stable precursors rather than isolating and storing it [2]. One referenced synthesis involves heating malic acid with concentrated sulfuric acid, which releases this compound along with formic acid, water, and carbon monoxide [2]. Another precursor is ethyl 3-oxopropionate diethyl acetal, which can be hydrolyzed with dilute sulfuric acid and neutralized to obtain the acid [2].
Q1: What are the main reasons for low yield in this compound synthesis? The primary reason is the intrinsic instability and high reactivity of the molecule itself [2]. It can readily degrade or participate in side reactions. Other factors can include suboptimal conditions for enzymatic reactions (e.g., incorrect pH, temperature, or inactive enzyme/cofactor) or decomposition during work-up and purification.
Q2: Are there any stability concerns I should be aware of? Yes. This compound is highly reactive and is often generated in situ for immediate use in subsequent reactions, such as condensations with phenols or urea to form more complex heterocycles [2].
Q3: My enzymatic conversion is low. What can I optimize? For the ω-transaminase method, ensure the essential cofactor Pyridoxal 5'-phosphate (PLP) is active and present in sufficient concentration [1]. You can also experiment with optimizing the reaction time, temperature, and the ratio of your amino donor substrate to the enzyme.
The table below summarizes the identified properties and hazards of this compound from the search results.
| Property | Details |
|---|---|
| IUPAC Name | This compound [1] |
| Other Names | Malonic semialdehyde, Formylacetic acid [1] |
| Molecular Formula | C3H4O3 [1] |
| Molar Mass | 88.062 g·mol-1 [1] |
| Boiling Point | 237.3 °C [1] |
| Flash Point | 111.6 °C [1] |
| Reactivity Note | Highly reactive; carries both carboxylic acid and aldehyde functions [1]. |
| GHS Hazard | Labeled with a "Warning" [1]. (Specific hazard statements were not available in the search results.) |
While specific protocols for this compound are limited, the following general precautions for reactive chemicals are critical for safety [2] [3].
Based on the general safety principles, here are some potential FAQs that could form the core of your technical support guide.
Q: What is the first thing I should do before starting work with this compound? A: The most critical step is to consult the Safety Data Sheet (SDS). If an SDS for this compound is not available, you must treat it with extreme caution based on its known properties. Assume it is highly reactive and potentially corrosive. Plan your experiment to use the minimum quantity necessary and ensure all safety equipment, including the fume hood and eyewash station, is functional [2] [3].
Q: How should I store this compound? A: Due to its high reactivity and dual functional groups, it should be stored in a cool, well-ventilated area, likely in a dedicated cabinet for reactive chemicals. The container must be clearly labeled with the chemical name and all hazard warnings. It is essential to determine and separate it from incompatible chemicals, such as strong oxidising or reducing agents, to prevent violent reactions [2] [1].
Q: What should I do if I spill this compound on my skin? A: Immediately remove contaminated clothing and flush the affected area with copious amounts of water in the emergency shower for at least 15 minutes. Seek medical attention immediately and, if possible, provide the healthcare professional with the chemical name and its SDS [2].
The diagram below outlines a logical workflow for handling reactive chemicals like this compound, based on standard safety protocols.
> Reactive Chemical Handling Workflow
1. What is 3-oxopropanoic acid and why is it relevant in research? this compound is a simple organic acid. Recent environmental science research highlights its significant role as a precursor in the formation of hazardous disinfection byproducts (DBPs) during chlorination processes. Specifically, it is known to form 1,1,1-trichloropropanone (1,1,1-TCP) [1]. This makes its study and proper purification critical in water treatment research and toxicology.
2. What are the common experimental contaminants associated with this compound? The main concern is its transformation into other compounds during chemical reactions, particularly chlorination. Key DBP contaminants formed from this compound include [1]:
3. How can I monitor the formation of this compound in complex reactions? Research indicates that this compound can be produced during the chlorination of certain organic precursors. For instance, a 2024 study showed that the chlorination of an aspartic acid tetrapeptide can lead to the formation of this compound, which in turn acts as a precursor for THMs [2]. Monitoring its presence is a key step in understanding DBP formation pathways.
The search results did not contain a specific step-by-step protocol for purifying this compound itself. However, the following analytical methods are highly relevant for identifying and quantifying it within complex mixtures, based on established practices in the field.
HPLC Analysis for Byproduct Monitoring High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and analyzing complex mixtures like those containing DBPs [3].
General Workflow for Handling and Analyzing Proteinous Precursors Since this compound can be generated from peptides, protocols for handling such precursors are relevant. The workflow below outlines key steps from protein production to analysis of resulting small molecules like this compound [2] [4].
The following table outlines common experimental issues related to DBP formation where this compound is a factor, along with potential causes and solutions derived from recent research.
| Experimental Issue | Potential Cause | Proposed Solution / Investigation |
|---|---|---|
| Unexpectedly low yield of THMs during chlorination of peptide precursors. | Presence of metal oxides (e.g., CuO) promoting oxidant self-decay and weakening this compound production [2]. | Check system for catalytic surfaces; control for metal ion contamination. |
| Need to identify and quantify this compound in a complex reaction mixture. | Lack of appropriate analytical method for this specific compound. | Develop/optimize an HPLC method (likely Reversed-Phase) suitable for small, hydrophilic organic acids [3]. |
| Complex mixture of DBPs making analysis difficult. | Multiple DBP precursors (NOM surrogates, amino acids) leading to simultaneous formation of various byproducts [1]. | Use fractionation techniques (e.g., XAD resins) to separate hydrophobic and hydrophilic precursors before analysis [1]. |
Malonic semialdehyde is recognized as a reactive and unstable intermediate in several biological contexts.
The core strategy to prevent MSA decomposition is to channel it directly into your desired reaction through efficient pathway design.
| Strategy | Description | Key Finding/Enzyme |
|---|---|---|
| Direct Channeling | Couple MSA production immediately with its consumption in the next step [5]. | CORE cycle uses β-keto acid cleavage enzyme (BKACE) to convert MSA & acetyl-CoA into acetoacetate & formyl-CoA [5]. |
| Host Strain Engineering | Delete genes encoding native enzymes that degrade MSA [4]. | Deletion of (sad) gene (succinic semialdehyde dehydrogenase) prevented off-target degradation of a similar semialdehyde [4]. |
| Enzyme Selection & Evolution | Identify/engineer enzymes with high specificity & activity for MSA in the desired reaction [5]. | Screened 124 BKACE candidates to find optimal one; used protein engineering to create efficient mutase for 3-HP production [5] [6]. |
The following diagram illustrates how these strategies are integrated into a coherent metabolic engineering workflow to stabilize MSA.
For researchers aiming to produce and utilize MSA efficiently, the established workflow involves building and optimizing a synthetic pathway.
Pathway Construction
Host Engineering
Strain Optimization & Evolution
I hope this structured overview provides a solid foundation for your technical support materials. The key insight is to manage malonic semialdehyde by controlling its metabolic fate through clever pathway and host engineering, rather than attempting to isolate and stabilize the compound itself.
The table below summarizes a specific, high-yield synthesis of a 3-oxopropanoic acid derivative and its subsequent reactions, as reported in a 2011 research paper [1].
| Compound / Reaction | Conditions / Reagents | Reported Outcome / Yield |
|---|---|---|
| Synthesis of 3-(quinolin-3-yl)-3-oxopropanoic acid [1] | Alkaline hydrolysis of a pyranoquinolinedione precursor in aqueous medium [1]. | Achieved a 94% yield [1]. |
| Esterification of the β-keto acid [1] | Two different methods were employed [1]. | Yields of 84% (current method) and 44% (previous method involving Claisen condensation) were reported [1]. |
| Nitrosation [1] | Reaction to form an oxime product [1]. | Successful reaction noted; product may exist as Z- and E- isomers, requiring further structural study [1]. |
| Dehydration [1] | Dehydration of a synthesized hydrazone derivative [1]. | Resulted in the formation of 3-hydrazonopyrano[3,2-c]quinolinetrione, indicating successful cyclization [1]. |
To help structure your own optimization efforts, here is a general workflow you can adapt. The diagram outlines a cycle of hypothesis-driven experimentation, which is central to process optimization.
Q1: What is this compound and why is it significant in analytical chemistry? this compound, also known as malonic semialdehyde, is a simple 1,3-dicarbonyl compound with the chemical formula C3H4O3 and a molecular weight of 88.06 g/mol [1]. It is a solid at room temperature [1]. Its primary industrial significance lies in its role as a reference standard for the Active Pharmaceutical Ingredient (API) Epinephrine [2]. It is compliant with regulatory guidelines and is used for analytical method development, method validation, and Quality Control applications during the synthesis and formulation stages of drug development [2].
Q2: What are the basic chemical and biological properties I should know? The table below summarizes key properties for your experimental design:
| Property | Value / Description |
|---|---|
| CAS Number | 926-61-4 [2] [1] |
| Molecular Formula | C₃H₄O₃ [1] |
| Molecular Weight | 88.06 g/mol [1] |
| IUPAC Name | This compound [1] |
| SMILES | OC(=O)CC=O [1] |
| pKa (Strongest Acidic) | 3.76 (Predicted) [1] |
| Major Biological Pathways | Propanoate metabolism, Pyrimidine metabolism, beta-Alanine metabolism [1] |
Q3: What is a recommended LC-MS/MS method for quantifying short-chain oxo-acids in biological samples? While a specific LC-MS/MS method for this compound was not located, a robust and validated method for its structural analog, 3-oxopentanoic acid, is an excellent starting point for method development [3]. The following protocol has been successfully applied to human plasma and can be adapted.
Protocol: LC-MS/MS Analysis of 3-Oxo Acids (Adapted from [3])
| Protocol Step | Detailed Specifications |
|---|---|
| Sample Preparation | Protein precipitation with methanol containing 0.2% formic acid. |
| HPLC Column | Phenomenex Luna 3µm C18(2) 100Å, 150 x 2.0 mm [3] |
| Mobile Phase A | Water with 0.1% formic acid [3] |
| Mobile Phase B | Methanol with 0.1% formic acid [3] |
| Gradient Program | • 0-1 min: Hold at 10% B • 1-5 min: Ramp to 70% B • 5.2-7.2 min: Hold at 90% B • 7.5-10 min: Re-equilibrate at 10% B [3] | | Flow Rate | 0.3 mL/min [3] | | Injection Volume | 5 µL [3] | | Mass Spectrometry | Negative ion electrospray ionization (ESI-) [3] | | MS Parameters | Curtain Gas: 45 psi; Ion Spray Voltage: -4500 V [3] | | MRM Transitions | • 3-oxopentanoic acid: m/z 115.1 → 71 • Internal Standard (Sulbactam): m/z 232 → 140.2 [3] |
The following workflow diagram outlines the key stages of this LC-MS/MS method:
This method was validated over a range of 0.156–10 μg/mL for 3-oxopentanoic acid, demonstrating accuracy, precision, and stability in plasma samples [3].
Q4: Are there alternative HPLC methods that can be used? Yes. For general separation of related small, polar acids, a reverse-phase (RP) HPLC method on a mixed-mode column like the Newcrom R1 can be employed [4]. The mobile phase typically consists of acetonitrile, water, and a small amount of phosphoric acid. For MS-compatibility, replace phosphoric acid with formic acid [4]. This method is scalable and can also be used for preparative separation or impurity isolation [4].
Q5: I am facing issues with my analytical method. What are common problems and solutions? The table below addresses common challenges:
| Problem | Possible Causes | Suggested Solutions |
|---|
| Poor Peak Shape | 1. Column degradation/deactivation. 2. Insufficient buffering/incorrect pH. | 1. Flush and regenerate or replace the column. 2. Ensure mobile phase contains 0.1% formic acid to control ionization [3]. | | Low Sensitivity | 1. Ion suppression in MS. 2. Suboptimal MRM transition. | 1. Improve sample cleanup; the cited method showed no matrix effect [3]. 2. For this compound, optimize based on its structure, starting with transitions like its [M-H]- ion to a characteristic fragment. | | Irreproducible Retention Times | 1. Inconsistent mobile phase pH. 2. Column not equilibrated. | 1. Use high-purity, fresh mobile phase additives. 2. Ensure adequate column re-equilibration time (e.g., 2.5 min in the cited method) [3]. |
Q6: How is this compound specifically used in drug development? Its primary use is as a pharmacopoeial reference standard for Epinephrine (Adrenaline) and related compounds [2]. It ensures the traceability, identity, purity, and potency of Epinephrine APIs and finished drug products during analysis, which is critical for regulatory compliance and patient safety [2].
Q7: What related compounds should I be aware of? When working with Epinephrine and Norepinephrine, a wide range of impurities and related substances are monitored. The search results list numerous such compounds, including Epinephrine Bitartrate, Norepinephrine Bitartrate, and various impurities like Adrenalinequinone and Noradrenochrome [2]. It is crucial to ensure your analytical method can separate the target analyte from these structurally similar compounds.
This compound (also known as malonic semialdehyde) is inherently unstable due to its molecular structure, which contains both a reactive aldehyde group and a carboxylic acid group [1] [2].
In experimental settings, a common practice is to generate it in situ (in the reaction mixture as needed) rather than isolating and storing the pure compound. A standard synthesis method involves reacting malic acid with concentrated sulfuric acid, which releases this compound along with formic acid, water, and carbon monoxide [1]. Furthermore, it is often handled as a more stable precursor, such as its diethyl acetal derivative, which can be converted back to the acid through hydrolysis [1].
Accurately quantifying this compound in complex biological matrices is crucial for monitoring its stability. Below is a validated protocol for extracting and analyzing organic acids from microbial samples, which can be adapted for this compound [3].
Workflow for Organic Acid Analysis
The following diagram outlines the key steps in the sample preparation and analysis process.
Detailed Protocol [3]:
Method Validation Data [3]: This protocol has been validated for a range of organic acids, providing the following quality parameters (specific data for this compound is not provided, but the method's performance for similar compounds is indicative):
| Parameter | Result for Validated Organic Acids |
|---|---|
| Recovery | 100–111% (for 12 of 15 tested acids) |
| Limit of Detection (LOD) | 3–272 ng/mL |
| Linearity (R²) | 0.9874–0.9994 |
Why is this compound so difficult to work with? Its high reactivity stems from its two functional groups. The aldehyde moiety is particularly susceptible to oxidation and nucleophilic attack, while the carboxylic acid can participate in condensation reactions, leading to its decomposition or participation in side reactions [1] [2].
What is the best way to store this compound? It is often not stored in its pure form. The recommended approach is to store a stable precursor, such as ethyl 3-oxopropionate diethyl acetal, and generate the acid immediately before use through hydrolysis with dilute sulfuric acid [1].
Where can I find information on its metabolic pathways? this compound is a key intermediate in several metabolic processes. You can find detailed information on its role in pathways like beta-alanine metabolism and the 3-hydroxypropionate/4-hydroxybutyrate cycle (a CO₂ fixation pathway in archaea) in biochemical databases and literature [2].
| Symptom | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield in synthesis | Precursor not fully hydrolyzed; acid decomposes during isolation | Confirm hydrolysis conditions (time, temperature, acid concentration); minimize isolation steps and use the crude reaction mixture directly [1]. |
| High background in analysis | Incomplete sample clean-up; matrix interference | Optimize the SPE wash steps; use a deuterated internal standard (e.g., d₄-succinic acid) to correct for matrix effects [3]. |
| Unexpected degradation products | Reaction with solvents or impurities | Ensure solvents are anhydrous and free of nucleophiles; consider generating the acid in situ for the next reaction step [1]. |
Here are answers to some frequently asked questions about problems encountered when working with the MSA pathway:
Q1: The yield of my target product (e.g., 3-HP or Malonic Acid) is lower than expected. What could be the cause? Low yield is often due to a bottleneck in the pathway that causes MSA to be diverted or inefficiently converted.
Q2: I suspect malonic semialdehyde is toxic to my microbial host, causing poor growth. How can I confirm and address this? MSA toxicity is a known challenge that can inhibit cell growth and limit production titers.
Here are detailed methods for key experiments to diagnose issues in the MSA pathway, based on techniques used in recent literature.
This protocol is used to characterize the kinetic parameters of an MSA-reducing enzyme (e.g., PydE, MCR-N) and identify if it is a rate-limiting step [4] [1].
This protocol is for detecting and quantifying the MSA intermediate in culture supernatants or in vitro reaction mixtures to diagnose accumulation issues [3].
The table below summarizes kinetic parameters and production metrics from recent studies, which are crucial for selecting and engineering biological parts for the MSA pathway.
Table 1: Enzyme Kinetic Parameters and Host Performance
| Enzyme / Host Organism | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (m⁻¹s⁻¹) | Production Titer (Target Product) | Citation |
|---|---|---|---|---|---|---|
| PydE (L. massiliensis) | MSA (with NADPH) | 4.23 | 7.4 (for 3-HP*) | ~571 | Not Applicable | [4] |
| MCR-C (C. aurantiacus) | Malonyl-CoA | 1.9 | 0.027 | ~70,370 | Not Applicable | [1] |
| MCR-N (C. aurantiacus) | MSA | 6.7 | 0.28 | ~23,929 | Not Applicable | [1] |
| Y. lipolytica (Engineered) | Glucose | Not Specified | Not Specified | Not Specified | 63.6 g/L (Malonic Acid) | [2] |
| E. coli (Engineered) | Glucose | Not Specified | Not Specified | Not Specified | 3.60 g/L (Malonic Acid) | [3] |
Note: The Km for PydE was determined using 3-HP in the oxidative direction of the reaction, but it reflects the enzyme's affinity in the MSA reductive pathway [4]. MCR-C and MCR-N are two domains of the malonyl-CoA reductase enzyme that act in sequence [1].
The following diagram illustrates the core metabolic pathways involving malonic semialdehyde, highlighting key enzymes and potential inhibition or bottleneck points.
Based on the gathered research, here are two primary strategies to overcome pathway inhibition and boost production:
For any HPLC method used in pharmaceutical analysis, validation is a mandatory regulatory requirement to verify that the procedure is suitable for its intended purpose and provides reliable, consistent results [1] [2]. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key parameters that must be validated [3] [2].
The table below summarizes these core validation parameters and their typical acceptance criteria for an assay method (e.g., for purity determination of a drug substance).
| Validation Parameter | Definition and Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to distinguish the analyte from other components (impurities, matrix) [1] [2]. | Baseline separation of analyte peak; no interference from blank/placebo; peak purity confirmed [2]. |
| Accuracy | Closeness of test results to the true value [1] [2]. | Recovery of 98–102% for drug substance [2]. |
| Precision (Repeatability) | Closeness of results from multiple sampling of the same homogeneous sample [1] [2]. | RSD ≤ 1.0% for assay of drug substance [2]. |
| Linearity | Ability to obtain test results proportional to the analyte concentration [1]. | Correlation coefficient (r) ≥ 0.999 [1] [3]. |
| Range | Interval between upper and lower analyte concentrations where method has suitable linearity, accuracy, and precision [1]. | Normally derived from linearity studies; e.g., 80-120% of target concentration [1] [2]. |
| LOD/LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision [3]. | Signal-to-noise ratio: ~3:1 for LOD; ~10:1 for LOQ. LOQ precision RSD < 10% [3]. |
| Robustness | Measures method capacity to remain unaffected by small, deliberate variations in method parameters [4]. | System suitability criteria are met when parameters (e.g., flow rate, temperature) are varied. |
Developing and validating a method is a multi-stage process. The flowchart below outlines the key steps from initial setup to a fully validated procedure.
While a method for 3-oxopropanoic acid was not found, a study validating an HPLC method for potassium guaiacolsulfonate and sodium benzoate provides an excellent template [3]. You can adapt this proven methodology for your compound.
Detailed Experimental Protocol (Adaptable Template)
The following table details the key conditions from the published study, which you can use as a starting point for this compound [3].
| Parameter | Description |
|---|---|
| Instrument | Shimadzu LC-20AT HPLC System with PDA detector [3]. |
| Column | Luna C8 column (250 mm × 4.6 mm, 5 µm) [3]. |
| Temperature | 25°C [3]. |
| Mobile Phase | A: 0.002 M Tetrabutylammonium sulfate (aqueous) B: Methanol Gradient: 20% B (0-7 min) → 50% B (7-12.5 min) → 20% B (12.5-15 min) [3]. | | Flow Rate | 1.0 mL/min [3]. | | Detection | UV at 280 nm [3]. | | Injection Volume | 20 µL [3]. | | Sample Solvent | Mixture of methanol-water (20:80, v/v) [3]. | | Sample Preparation | Dissolve an accurately weighed amount of the sample in the diluent to achieve the target concentration, then filter through a 0.45 µm membrane [3]. |
Key Validation Steps from the Example
Since this compound is a small, polar molecule, the reversed-phase HPLC conditions in the provided template are a suitable starting point. Here is how you can proceed:
The table below summarizes the available NMR data for this compound and a related compound from the search results.
| Compound Name / Context | Nucleus | Frequency | Solvent | Chemical Shifts (δ) | Source / Reference |
|---|---|---|---|---|---|
| This compound moiety in a complex steroid derivative [1] | 13C | 151 MHz (predicted) | H₂O | Data not explicitly listed in results | NP-MRD Spectrum (NP0221476) [1] |
| retro-thiorphan (contains this compound structure) [2] | 1H | Not Specified | Not Specified | Used for configurational correlation; specific shifts not provided [2] | J Med Chem. 1986 [2] |
A detailed, quantitative comparison with other characterization techniques (like Mass Spectrometry) or other NMR-active nuclei could not be established from the available information.
For reliable characterization of water-soluble organic compounds like this compound, a detailed NMR protocol is essential. The following methodology, adapted from studies on atmospheric aerosols, provides a robust framework [3].
The following diagram illustrates the logical workflow for the NMR characterization process, from sample collection to data interpretation.
The value of NMR for characterizing compounds like this compound lies in these specific technical aspects, particularly when dealing with mixtures:
The available data is a starting point. A fully comprehensive comparison guide would require gathering additional experimental data:
| Property | 3-Oxopropanoic Acid (Malonic Semialdehyde) | Malonic Acid (Propanedioic Acid) |
|---|---|---|
| IUPAC Name | This compound [1] | Propanedioic acid [2] [3] |
| Chemical Formula | C3H4O3 [1] | C3H4O4 [2] [3] |
| Molecular Weight | 88.062 g·mol⁻¹ [1] | 104.06 g·mol⁻¹ [2] |
| Functional Groups | Aldehyde, Carboxylic Acid [1] | Two Carboxylic Acids [2] [3] |
| pKa | Information not specified in search results | pKa1 = 2.83, pKa2 = 5.69 [2] |
| Key Reactivity | Metabolic intermediate; precursor to heterocyclic compounds (e.g., uracil) [1]; highly reactive, often generated in situ [1] | Building block for Knoevenagel condensation, barbiturates synthesis [2] [3]; undergoes decarboxylation upon heating [2] [3] |
| Natural Occurrence | Metabolic intermediate in bacteria; found in atmospheric aerosols [1] | Found in fruits (e.g., citrus); human metabolite involved in fatty acid biosynthesis [3] |
| Primary Applications | Biochemical research; synthesis of coumarin and nucleobases like uracil [1] | Synthesis of pharmaceuticals, vitamins, flavors, polymers; cross-linking agent [2] [3] |
The distinct functional groups of these two compounds lead to different roles in chemical synthesis.
This molecule's high reactivity stems from its aldehyde group, which is highly electrophilic.
As a classic dicarboxylic acid, its reactivity is dominated by the acidity of its methylene protons and its tendency to lose carbon dioxide.
The following workflows outline the synthesis of uracil from a this compound precursor and the Knoevenagel condensation using malonic acid.
This one-pot synthesis generates this compound in situ from malic acid for immediate reaction [1].
Procedure:
This is a general protocol for synthesizing α,β-unsaturated carboxylic acids [2] [3].
Procedure:
For scientists and drug development professionals, the choice between these two compounds is clear-cut:
The table below summarizes key properties of 3-oxopropanoic acid (malonic acid) and other significant keto acids for biomedical research.
| Keto Acid | Systematic Name | Chemical Formula / Molar Mass | pKa / Solubility | Key Biological Roles & Experimental Data |
|---|---|---|---|---|
| This compound | Propanedioic acid [1] | C3H4O3 / 104.06 g·mol⁻¹ (malonic acid) [1] | pKa₁: 2.83, pKa₂: 5.69 [2]; Highly soluble in water [2] | Fatty Acid Synthesis: Saturated dicarboxylic acid; key role as malonyl-CoA, a crucial intermediate and inhibitor of fatty acid oxidation [1]. Acyl group is malonyl [1]. |
| Pyruvic Acid | 2-Oxopropanoic acid [3] | C3H4O3 / 88.06 g·mol⁻¹ [3] | pKa: 2.50 [3]; Miscible with water [3] | Central Metabolic Node: Final glycolysis product; connects to TCA cycle (via acetyl-CoA), lactate fermentation, alanine synthesis [3]. Key intermediate in gluconeogenesis [3]. |
| Oxaloacetic Acid | Oxobutanedioic acid [1] | C4H4O5 / 132.07 g·mol⁻¹ | Information Missing | TCA Cycle Intermediate: Anaplerotic; precursor for aspartate synthesis [3] [2]. Experimental data shows role in novel oxaloacetate decarboxylase pathway for 3-HP production in engineered E. coli [4]. |
| α-Ketoglutaric Acid (AKG) | 2-Oxopentanedioic acid [1] | C5H6O5 / 146.10 g·mol⁻¹ | Information Missing | TCA Cycle & Amino Acid Metabolism: Key nitrogen metabolism intermediate; exhibits antioxidative and protective effects in oxidative stress models [2]. |
Keto acids function at critical metabolic branch points. The diagram below illustrates their key interconnections in central metabolism.
Key experimental methodologies from research include:
The diagram below outlines primary synthetic routes for keto acids, highlighting green chemistry approaches.
Key protocols from recent literature include:
3-Oxopropanoic acid (also known as malonic semialdehyde) is a reactive compound with both an aldehyde and a carboxylic acid functional group [1]. This high reactivity is the primary reason why it is often studied as a metabolic intermediate rather than a stable analyte for routine quantification [1].
A literature search reveals no directly published GC-MS method for its quantification. Therefore, a successful analytical method must be carefully designed, likely drawing from and adapting approaches used for other short-chain carboxylic acids.
The following methodology synthesizes techniques from robust GC-MS methods developed for structurally similar or analogous compounds [2] [3] [4]. The workflow for this analysis can be summarized as follows:
This is the most critical step for successfully analyzing this compound.
Optimal instrument parameters are key to separating and detecting the derivatized compound.
When developing and validating your method, you should aim for performance metrics comparable to established methods for other short-chain acids. The table below outlines typical validation parameters and how they can be assessed for a this compound assay.
| Validation Parameter | Target Performance | Assessment Method |
|---|---|---|
| Linearity | R² > 0.99 | Analyze a series of standard solutions with known concentrations [3]. |
| Limit of Detection (LOD) | Compound-dependent | Signal-to-noise ratio of 3:1 [3]. |
| Limit of Quantification (LOQ) | Compound-dependent | Signal-to-noise ratio of 10:1 [3]. |
| Accuracy (Trueness) | Recovery rates of 95-117% | Analyze samples spiked with a known amount of standard [3]. |
| Precision | RSD < 5-10% | Repeat analysis of the same sample multiple times [3] [4]. |
| Carry-over | < 20% of LOQ | Inject a blank solvent after a high-concentration sample [3]. |
To establish a quantitative GC-MS method for this compound:
3-Nitropropionic acid is a neurotoxin found in certain fungi and plants. Its utility in modeling Huntington’s disease and oxidative stress has garnered significant research interest [1]. Derivatives of 3-NPA, formed through esterification, have a wide range of biological activities [1].
The table below summarizes some characterized 3-NPA sugar ester derivatives:
| Derivative Name | Structural Features | Reported Biological Activities |
|---|---|---|
| Hiptagin (2) [1] | 3-NPA glycoside | Antifeedant activity against insect larvae; Activates the Nrf2-ARE pathway (potential for oxidative stress-related diseases) [1]. |
| Karakin (3) [1] | Trisubstituted sugar ester | Toxic to insects and non-ruminants; Disrupts pro-nerve growth factor (proNGF) cellular internalization [1]. |
| Corollin (10) [1] | Not specified in detail | Induces cardiotonic effects (heart rate reduction and increased contractility) in animal models [1]. |
| Compound 11 [1] | Not specified in detail | Induces cardiotonic effects (heart rate reduction and increased contractility) in animal models [1]. |
| 2,3,4,6-tetra-O-(3-nitropropanoyl)-α-L-galactopyranose (17) [1] | Tetrasubstituted sugar ester | Specifically inhibits proNGF signaling [1]. |
While specific protocols for testing 3-NPA derivatives are not detailed, the search results describe general experimental approaches for evaluating similar acid derivatives, which may provide useful methodological context.
Experimental Workflow for LC-MS/MS Analysis
This method typically involves [3]:
To gather the specific information you need on 3-oxopropanoic acid derivatives, I suggest the following steps:
The most clearly described methods for MSA detection in the search results are enzymatic assays coupled with spectrophotometry. These assays detect MSA indirectly by monitoring the oxidation of NAD(P)H at 365 nm [1] [2].
The table below summarizes the core parameters for two characterized enzymes that utilize MSA as a substrate, which can be used for its detection.
| Enzyme | Source Organism | Reaction Catalyzed | Key Assay Conditions | Kinetic Parameters (for MSA) |
|---|
| Malonic Semialdehyde Reductase (Nmar_1110) | Nitrosopumilus maritimus (Thaumarchaeota) [1] | Reduces MSA to 3-hydroxypropionate using NAD(P)H [1] | - Buffer: 100 mM MOPS-KOH (pH 7.0)
The search results provide a clear protocol for the enzymatic assay, primarily used to characterize the malonic semialdehyde reductase from N. maritimus [1]. This can serve as a template for detecting MSA.
MSA is a key intermediate in several natural and engineered metabolic pathways. Understanding these contexts is crucial for applying detection methods. The following diagram illustrates two primary pathways where MSA is generated and consumed.
The pathways above show that MSA sits at a metabolic branch point. Its detection is often performed in the context of studying these pathways, using the specific enzymes mentioned in the tables.
Most recent studies focus on metabolic engineering for malonic acid production, using MSA as a precursor. Detection in these contexts is often a means to confirm pathway flux rather than an end in itself [5] [6] [7]. For example:
The table below summarizes the key identified information about 3-oxopropanoic acid, also known as malonic semialdehyde.
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] |
| Other Names | Malonic semialdehyde, Formylacetic acid [1] |
| Molecular Formula | C₃H₄O₃ [1] |
| Natural Role | Metabolic intermediate; formed by reversible oxidation of 3-hydroxypropionyl-CoA [1] |
| Key Reactivity | Highly reactive; can be generated in situ from malic acid; reacts with phenols to form coumarin and with urea to form uracil [1] |
As specific thermal degradation data was not found, the following workflow outlines a general approach based on common practices in the field [2]. You can use this as a guide to conduct your own experimental analysis.